PROTAC BRD4 Degrader-23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C62H69ClN10O10S2 |
|---|---|
Molecular Weight |
1213.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-N-[(3-nitrodibenzofuran-2-yl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H69ClN10O10S2/c1-36-38(3)85-61-56(36)57(41-16-18-44(63)19-17-41)66-48(59-69-68-39(4)72(59)61)28-54(75)64-20-21-80-22-23-81-24-25-82-34-55(76)67-53(62(5,6)7)33-70-32-45(74)27-50(70)60(77)71(30-40-12-14-42(15-13-40)58-37(2)65-35-84-58)31-43-26-47-46-10-8-9-11-51(46)83-52(47)29-49(43)73(78)79/h8-19,26,29,35,45,48,50,53,74H,20-25,27-28,30-34H2,1-7H3,(H,64,75)(H,67,76)/t45-,48+,50+,53-/m1/s1 |
InChI Key |
ZWARNFMJMJJAAR-JYAROALFSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](CN4C[C@@H](C[C@H]4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(CN4CC(CC4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PROTAC BRD4 Degrader-23 (dBET23)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, synthesis, and biological activity of PROTAC BRD4 Degrader-23, also known as dBET23. This molecule is a potent and selective degrader of the BET (Bromodomain and Extra-Terminal) family protein BRD4, a key regulator of gene expression implicated in various cancers.
Core Structure and Mechanism of Action
This compound (dBET23) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate BRD4. It consists of three key components:
-
A ligand for BRD4: This moiety is based on the well-characterized BET inhibitor JQ1, which binds with high affinity to the bromodomains of BRD4.
-
A ligand for an E3 Ubiquitin Ligase: dBET23 utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
-
A flexible linker: This chemical linker connects the BRD4-binding and CRBN-binding moieties, enabling the formation of a stable ternary complex between BRD4 and CRBN.
The formation of this ternary complex brings BRD4 into close proximity with the E3 ligase machinery, leading to the poly-ubiquitination of BRD4. This "kiss of death" marks the BRD4 protein for recognition and subsequent degradation by the 26S proteasome.
Chemical Structure:
-
SMILES: CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
-
Molecular Formula: C43H45ClN8O9S
-
Molecular Weight: 885.38 g/mol
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound (dBET23).
| Parameter | Value | Target/System | Reference |
| DC50 | ~50 nM | BRD4 BD1 protein degradation (after 5h treatment) | [1] |
Synthesis of this compound (dBET23)
The synthesis of dBET23 involves a multi-step process, beginning with the synthesis of the JQ1-based warhead and the pomalidomide-based E3 ligase ligand, followed by their conjugation via a suitable linker. The following is a representative synthetic scheme based on analogous PROTAC syntheses.
Synthesis of Key Intermediates
The synthesis commences with the preparation of two key fragments: a JQ1 derivative with a linker attachment point and a pomalidomide (B1683931) derivative also functionalized for linkage.
Final Assembly of dBET23
The final step involves the coupling of the JQ1-linker intermediate with the pomalidomide-linker intermediate to yield the final PROTAC molecule, dBET23.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Western Blotting for BRD4 Degradation
This protocol is used to determine the degradation of BRD4 protein in cells treated with dBET23.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of dBET23 or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the protein lysates by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
BRD4 Downstream Signaling Pathway
BRD4 is a critical transcriptional coactivator that plays a central role in the expression of key oncogenes. Its degradation by dBET23 leads to the downregulation of these targets and subsequent anti-cancer effects.
Caption: Mechanism of action of dBET23 leading to BRD4 degradation and downstream effects.
Experimental Workflow for dBET23 Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a PROTAC degrader like dBET23.
Caption: A typical experimental workflow for the evaluation of a PROTAC degrader.
References
The Dawn of a New Era in Targeted Therapeutics: An In-depth Technical Guide to the Discovery and Development of BRD4 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern pharmacology is being reshaped by the advent of Proteolysis Targeting Chimeras (PROTACs), a revolutionary technology that harnesses the cell's own machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of the discovery and development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a pivotal epigenetic reader and transcriptional regulator implicated in a host of malignancies and other diseases.
From Inhibition to Elimination: The PROTAC Paradigm
Traditional pharmacology has largely relied on an occupancy-driven model, where small molecules inhibit the function of a target protein by binding to its active site. PROTACs, however, operate on an event-driven catalytic mechanism. These heterobifunctional molecules are comprised of three key components: a ligand that specifically binds to the protein of interest (POI), in this case BRD4; a second ligand that recruits an E3 ubiquitin ligase; and a flexible linker connecting the two.[1][2]
By bringing BRD4 and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][2] This proximity enables the E3 ligase to tag BRD4 with ubiquitin, marking it for degradation by the 26S proteasome, the cell's natural protein disposal system.[1][2][3] The PROTAC molecule is then released and can participate in further cycles of degradation, acting as a catalyst for protein elimination.[1] This approach offers several advantages over traditional inhibition, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and sustained downstream effect.[2][4]
Caption: General mechanism of BRD4 PROTACs.
BRD4: A Master Regulator and Prime Target
The Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic "readers."[5][6] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[5][6] BRD4, in particular, plays a crucial role in regulating the expression of key oncogenes, most notably c-MYC, as well as genes involved in cell cycle progression and apoptosis.[5][7][8] Dysregulation of BRD4 activity is a hallmark of numerous cancers, including acute myeloid leukemia (AML), multiple myeloma, and certain solid tumors, making it a highly attractive therapeutic target.[3][5]
The degradation of BRD4 by PROTACs leads to the potent and sustained downregulation of c-MYC, a master transcription factor that drives cellular proliferation and is frequently overexpressed in cancer.[7][9] This disruption of the BRD4/c-MYC axis triggers cell cycle arrest and induces apoptosis in cancer cells, highlighting the therapeutic potential of this approach.[10][11]
Caption: Impact of BRD4 PROTACs on downstream signaling.
Key BRD4 PROTACs: A Quantitative Comparison
The development of BRD4-targeting PROTACs has been rapid, with several molecules demonstrating potent and selective degradation of BRD4 and robust anti-cancer activity. The first small-molecule BRD4 PROTACs were developed based on the potent BRD4 inhibitor JQ1.[12] Notable examples include ARV-825, dBET1, and MZ1, which utilize different E3 ligase ligands and have been extensively characterized.
The efficacy of these PROTACs is typically quantified by several key parameters:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits 50% of a biological function, such as cell proliferation.
Below is a summary of the reported quantitative data for these key BRD4 PROTACs in various cancer cell lines.
| PROTAC | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | 22RV1 (Prostate) | 0.57 | >95 | - |
| NAMALWA (Burkitt's Lymphoma) | <1 | >95 | 9-37 | |||
| CA46 (Burkitt's Lymphoma) | <1 | >95 | 9-37 | |||
| MOLM-13 (AML) | - | - | 18.2 | |||
| MV4-11 (AML) | - | - | 1.05 | |||
| HGC27 (Gastric) | - | - | ~10-30 | |||
| MGC803 (Gastric) | - | - | ~10-30 | |||
| dBET1 | JQ1 | Thalidomide (CRBN) | MV4-11 (AML) | - | >90 | 0.14 µM (ATP content) |
| Kasumi-1 (AML) | - | - | 0.1483 µM | |||
| NB4 (AML) | - | - | 0.3357 µM | |||
| THP-1 (AML) | - | - | 0.3551 µM | |||
| MZ1 | JQ1 | VHL Ligand | HeLa | 2-20 | >90 | - |
| MV4-11 (AML) | - | - | 11.3 | |||
| HL-60 (AML) | - | - | 1.5 | |||
| EOL-1 (AML) | - | - | 1.5 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[10][13][14][15][16][17][18][19][20][21][22][23]
Experimental Protocols for BRD4 PROTAC Characterization
The development and validation of BRD4 PROTACs necessitate a series of well-defined biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blot for BRD4 Degradation
This is the primary assay to directly measure the extent and kinetics of target protein degradation.[4][9][24]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MV4-11, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[4]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[4] Include a vehicle control (e.g., DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[24]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape and collect the lysate, then incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[4]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[9]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Visualize bands using an ECL substrate and an imaging system.
-
Normalize BRD4 protein levels to a loading control (e.g., GAPDH or β-actin) to quantify degradation.[4]
-
Cell Viability Assay (e.g., CCK-8 or MTT)
These assays measure the effect of BRD4 degradation on cancer cell proliferation and viability.[25][26][27][28]
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).[26]
-
-
Drug Treatment:
-
Assay Procedure (CCK-8 Example):
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the data to determine the IC50 value using non-linear regression analysis.[14]
-
Caption: A logical workflow for BRD4 PROTAC development.
Future Directions and Conclusion
The discovery and development of BRD4 PROTACs represent a significant advancement in the field of targeted therapy. These molecules have demonstrated profound and sustained degradation of BRD4, leading to potent anti-cancer effects in a variety of preclinical models. The ongoing research in this area is focused on several key aspects:
-
Expanding the E3 Ligase Toolbox: While most current BRD4 PROTACs utilize Cereblon or VHL, exploring novel E3 ligases could lead to improved tissue specificity and overcome potential resistance mechanisms.[4]
-
Optimizing Pharmacokinetics: Enhancing the drug-like properties of PROTACs, such as oral bioavailability and metabolic stability, is crucial for their clinical translation.[4]
-
Overcoming Resistance: Understanding and mitigating potential mechanisms of resistance to BRD4 degraders will be critical for their long-term therapeutic success.
-
Clinical Translation: Several PROTACs are currently in clinical trials, and the results of these studies will be instrumental in validating the therapeutic potential of this technology in patients.[29]
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 8. Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pardon Our Interruption [opnme.com]
- 19. axonmedchem.com [axonmedchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 26. apexbt.com [apexbt.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 29. benchchem.com [benchchem.com]
An In-depth Technical Guide to PROTAC BRD4 Degrader Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Shifting from Inhibition to Elimination
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins.[1] Unlike traditional small-molecule inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely, offering the potential for a more profound and durable pharmacological response.[2][3] Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional coactivator of oncogenes like MYC, has emerged as a high-value target in oncology.[1][2] This guide provides a comprehensive overview of the core target engagement biomarkers for BRD4 degraders, with a focus on "PROTAC BRD4 Degrader-23," detailed experimental protocols, and quantitative data to inform study design and interpretation.
Core Concepts: Mechanism of Action of BRD4 PROTACs
BRD4-targeting PROTACs are heterobifunctional molecules that consist of a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[1][3] By bringing BRD4 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3][4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.[1][5]
Downstream Signaling Pathways
The degradation of BRD4 leads to the disruption of critical downstream signaling pathways that promote cancer cell proliferation and survival.[6] The most well-documented consequence is the potent suppression of the c-MYC oncogene.[3] BRD4 is essential for maintaining high levels of c-MYC transcription; its removal leads to a rapid downregulation of MYC protein, resulting in cell cycle arrest and apoptosis.[3]
Quantitative Biomarkers of Target Engagement
The efficacy of BRD4 PROTACs is assessed through various cellular assays. The following tables summarize key quantitative data for representative BRD4 degraders, which can be used as a benchmark for "this compound".
Table 1: Cellular Degradation Potency of BRD4 PROTACs
| PROTAC Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | E3 Ligase Recruited |
| dBET1 | Various | <100 | >90% | 4-24 | VHL |
| MZ1 | HeLa, LS174t | ~100-250 | >90% | 5-24 | VHL |
| ARV-825 | Burkitt's Lymphoma | <1 | >90% | 6 | CRBN |
| QCA570 | Bladder Cancer | ~1 | >90% | 24 | CRBN |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Functional Cellular Activity of BRD4 PROTACs
| PROTAC Degrader | Cell Line | Anti-proliferative IC₅₀ (nM) | Apoptosis Induction |
| dBET1 | Various | 10-100x more potent than inhibitors | More profound than inhibitors[2] |
| MZ1 | Kasumi-1 | Potent | Induces apoptosis |
| ARV-825 | Burkitt's Lymphoma | Potent | Induces apoptosis |
| QCA570 | Bladder Cancer | Potent | Induces apoptosis and cell cycle arrest[7] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Validating the activity of a BRD4 PROTAC requires a series of well-defined experiments.
Western Blotting for BRD4 Degradation
This is the primary assay to directly measure the extent and kinetics of target protein degradation.[4]
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, 293T, or a relevant cancer cell line) in 6-well plates.[4] Treat cells with varying concentrations of "this compound" for different durations (e.g., 0, 4, 8, 12, 24 hours).[4] Include a vehicle control (e.g., DMSO).[4]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for BRD4.[4] Subsequently, incubate with an HRP-conjugated secondary antibody.[4]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[8] Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[4]
NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to BRD4 in live cells.[9]
-
Cell Preparation: Use HEK293 cells transiently expressing a NanoLuc®-BRD4 fusion protein.[10]
-
Assay Setup: Seed the cells in a 384-well plate.[10] Add the NanoBRET™ tracer and varying concentrations of "this compound".
-
Measurement: Add the Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.[8][9] A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of BRD4 degradation on cell proliferation.[5]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a serial dilution of "this compound" for 72 hours.
-
Measurement: Add the CellTiter-Glo® reagent and measure luminescence, which is proportional to the number of viable cells.
-
Analysis: Calculate the IC₅₀ value from the dose-response curve.
Conclusion
The successful development of BRD4 degraders like "this compound" relies on the robust demonstration of target engagement and the desired downstream biological effects.[1] This technical guide provides a framework for assessing these critical parameters through a combination of direct measurement of BRD4 degradation, confirmation of target binding in a cellular context, and evaluation of the functional consequences on key signaling pathways and cellular phenotypes. The presented protocols and quantitative data serve as a valuable resource for researchers and drug developers in the advancement of this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the PROTAC BRD4 Degrader dBET23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's intrinsic ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease. Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has been identified as a high-value target in oncology and other therapeutic areas due to its pivotal role as an epigenetic reader and transcriptional coactivator of key oncogenes, including c-MYC. Unlike conventional small-molecule inhibitors that reversibly bind to a protein's active site, BRD4-targeting PROTACs induce its catalytic and irreversible degradation, offering the potential for a more profound and durable therapeutic response.
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of the PROTAC BRD4 degrader dBET23. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Chemical Structure and Properties of dBET23
dBET23 is a heterobifunctional molecule composed of a ligand that binds to the BRD4 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties. The BRD4-binding component of dBET23 is derived from the well-characterized pan-BET inhibitor JQ1, while the CRBN-recruiting ligand is based on thalidomide.
| Property | Value |
| Chemical Name | methyl 2-((6S)-4-(4-chlorophenyl)-2-((8-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)octyl)carbamoyl)-3,9-dimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate |
| Molecular Formula | C43H45ClN8O9S |
| CAS Number | 1957234-83-1 |
| PDB ID for Ternary Complex | 6BN7 (DDB1-CRBN-dBET23-BRD4(BD1))[3] |
Mechanism of Action
The primary mechanism of action of dBET23 is the induction of targeted BRD4 protein degradation through the formation of a ternary complex between BRD4, dBET23, and the CRBN E3 ubiquitin ligase. This process can be broken down into the following key steps:
-
Ternary Complex Formation : dBET23 simultaneously binds to the bromodomain of BRD4 and the substrate receptor CRBN of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.
-
Ubiquitination : The proximity induced by the ternary complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.
-
Proteasomal Degradation : The polyubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.
-
Catalytic Cycle : After inducing degradation, dBET23 is released and can engage another BRD4 and CRBN molecule, thus acting catalytically to degrade multiple BRD4 proteins.
Mechanism of dBET23-mediated BRD4 degradation.
Quantitative Data
The efficacy of dBET23 has been characterized by its ability to induce the degradation of BRD4.
| Parameter | Value | Reference |
| DC50 | ~50 nM (for BRD4 BD1) | [2] |
Experimental Protocols
Western Blotting for BRD4 Degradation
This is a primary assay to directly measure the extent and kinetics of target protein degradation.
Materials:
-
Cell line of interest (e.g., a human cancer cell line expressing BRD4)
-
dBET23 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH, or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of dBET23 for different time points. Include a vehicle control and a condition with a proteasome inhibitor to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Workflow for Western Blot Analysis of BRD4 Degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the formation of the BRD4-dBET23-CRBN ternary complex.
Materials:
-
Cell line of interest
-
dBET23
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-BRD4)
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Protocol:
-
Cell Treatment: Treat cells with dBET23 and a proteasome inhibitor (to stabilize the complex).
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an anti-CRBN antibody or control IgG overnight.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD4 antibody to detect the co-immunoprecipitated BRD4.
References
An In-depth Technical Guide to PROTAC BRD4 Degrader-23: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of proteins implicated in disease. Bromodomain-containing protein 4 (BRD4), an epigenetic reader and transcriptional coactivator of key oncogenes, is a high-priority target in oncology. This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-23 (dBET23), focusing on its mechanism of action involving E3 ligase recruitment, key quantitative metrics of its activity, and detailed experimental protocols for its characterization.
Introduction: Targeted Protein Degradation of BRD4
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are crucial regulators of gene expression, including the notable oncogene c-MYC. Unlike traditional small-molecule inhibitors that only block the protein's function, PROTACs are heterobifunctional molecules that induce the degradation of the target protein. A BRD4-targeting PROTAC consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BRD4, marking it for destruction by the 26S proteasome. This approach can lead to a more profound and sustained biological response compared to simple inhibition.
This compound (dBET23): Mechanism of E3 Ligase Recruitment
This compound, also known as dBET23, is a potent and selective degrader of the BRD4 protein. It achieves this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The dBET23 molecule is designed to occupy the canonical binding sites on both BRD4's bromodomain 1 (BD1) and CRBN, effectively acting as a molecular bridge to induce their proximity.[1]
The formation of the BRD4-dBET23-CRBN ternary complex is the critical first step in the degradation process. Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome, leading to a reduction in cellular BRD4 levels.
dot
Caption: Mechanism of dBET23-mediated BRD4 degradation.
Quantitative Data for BRD4 PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation in a cellular context (DC50 and Dmax).
| Parameter | Molecule | Value | Target/E3 Ligase | Assay | Reference |
| DC50 | dBET23 | ~50 nM (at 5 hours) | BRD4-BD1 | Cellular Degradation Assay | [1] |
| Dmax | Not specified for dBET23 | >90% (for other potent BRD4 degraders) | BRD4 | Western Blot | |
| Binary Binding Affinity (Kd) | JQ1 (BRD4 ligand component of dBET23) | 50 nM | BRD4-BD1 | Isothermal Titration Calorimetry | |
| Binary Binding Affinity (Kd) | Lenalidomide (CRBN ligand analog) | 0.64 µM | CRBN-DDB1 complex | Isothermal Titration Calorimetry | |
| Ternary Complex Crystal Structure | dBET23 | 3.50 Å resolution | BRD4-BD1 & CRBN | X-ray Diffraction | PDB: 6BN7 |
Key Experimental Protocols
Western Blotting for BRD4 Degradation
This is the primary method to quantify the extent of target protein degradation.
Materials:
-
Cell line of interest (e.g., human cancer cell line expressing BRD4)
-
This compound (dBET23)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of dBET23 concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities. Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
dot
Caption: Experimental workflow for Western Blot analysis.
In-Cell Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the BRD4-PROTAC-E3 ligase ternary complex in living cells.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target protein (BRD4) is fused to NanoLuc® Luciferase (the energy donor), and the E3 ligase (CRBN) is fused to HaloTag® protein, which is labeled with a fluorescent acceptor. When the PROTAC brings BRD4 and CRBN into close proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors: NanoLuc®-BRD4 and HaloTag®-CRBN
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Live Cell Substrate (furimazine)
-
PROTAC of interest (dBET23)
-
Multi-well plates (white, 96- or 384-well)
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-BRD4 and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Seed the transfected cells into multi-well plates.
-
Assay Execution:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Add serial dilutions of the PROTAC (dBET23).
-
Add the Nano-Glo® Live Cell Substrate.
-
-
Signal Detection: Measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A higher ratio indicates greater ternary complex formation.
BRD4 Signaling Pathway and Impact of Degradation
BRD4 plays a critical role in transcriptional regulation by binding to acetylated histones at super-enhancers and promoters, thereby recruiting the transcriptional machinery to drive the expression of key genes, including the oncogene MYC. By inducing the degradation of BRD4, dBET23 effectively removes this scaffold, leading to the downregulation of MYC and other target genes, which in turn inhibits cancer cell proliferation and survival.
dot
Caption: BRD4 signaling and its disruption by dBET23.
Conclusion
This compound (dBET23) represents a powerful chemical tool and a promising therapeutic candidate for targeting BRD4-dependent malignancies. By efficiently recruiting the CRBN E3 ligase, dBET23 induces the rapid and selective degradation of BRD4, leading to the suppression of oncogenic signaling pathways. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of action of dBET23 and other BRD4-targeting PROTACs, thereby facilitating further advancements in the field of targeted protein degradation.
References
Ternary Complex Formation of PROTAC BRD4 Degrader-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of the ternary complex formation of a specific PROTAC, BRD4 Degrader-23 (also known as dBET23), which targets the epigenetic reader protein BRD4 for degradation. Understanding the formation and dynamics of the BRD4-dBET23-E3 ligase ternary complex is paramount for optimizing the efficacy and selectivity of this class of therapeutics. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for characterization, and provides visual representations of the critical pathways and workflows involved.
Introduction to BRD4 and PROTAC Technology
BRD4: A Key Epigenetic Regulator
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] These proteins are crucial "readers" of the epigenetic code, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[1][2] This interaction plays a pivotal role in chromatin remodeling and the recruitment of transcriptional machinery to gene promoters, thereby regulating the expression of key genes involved in cell cycle progression, proliferation, and inflammation.[3][4] Dysregulation of BRD4 activity has been implicated in a variety of diseases, most notably cancer, making it a compelling therapeutic target.[1][3][5]
PROTACs: A New Paradigm in Drug Discovery
Unlike traditional small-molecule inhibitors that block the function of a target protein, PROTACs are bifunctional molecules designed to induce its degradation.[1][6] A PROTAC consists of two distinct ligands connected by a flexible linker: one ligand binds to the target protein of interest (in this case, BRD4), and the other recruits an E3 ubiquitin ligase.[1][7] This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase, which then tags the target with ubiquitin.[1][8] This ubiquitination marks the protein for recognition and subsequent degradation by the proteasome, the cell's primary protein degradation machinery.[1]
The BRD4 Degrader-23 (dBET23) and its Mechanism of Action
BRD4 Degrader-23 (dBET23) is a potent and selective PROTAC designed to target BRD4 for degradation.[9] It is composed of a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[9][10] The formation of the BRD4-dBET23-CRBN ternary complex is the critical first step in the degradation process.
Ternary Complex Formation: The Cornerstone of PROTAC Efficacy
The stability and conformation of the ternary complex are key determinants of a PROTAC's degradation efficiency and selectivity.[6][11] Favorable protein-protein interactions between BRD4 and the E3 ligase, induced by the PROTAC, can lead to cooperative binding, significantly enhancing the stability of the ternary complex.[8][12] This enhanced stability provides a longer window for efficient ubiquitination of the target protein.[8]
Quantitative Analysis of BRD4 Degrader-23 Activity
The efficacy of a PROTAC is quantified by several key parameters, including its binding affinities to the target and E3 ligase, the cooperativity of ternary complex formation, and its cellular degradation potency (DC50 and Dmax). While extensive quantitative data for dBET23 is not publicly available, we can summarize the known information and provide context with data from other well-characterized BRD4 degraders like MZ1.
| Parameter | BRD4 Degrader-23 (dBET23) | MZ1 (for comparison) | Description |
| Target Protein | BRD4 | BRD4 | The protein targeted for degradation. |
| E3 Ligase | Cereblon (CRBN) | von Hippel-Lindau (VHL) | The recruited E3 ubiquitin ligase. |
| DC50 (BRD4) | ~50 nM (5h)[9] | 13 nM (24h) | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax (BRD4) | Not Reported | >90% | The maximum percentage of target protein degradation achievable. |
| Binary Binding Affinity (PROTAC to BRD4) | Not Reported | Kd ~ 18-38 nM (to BRD4 bromodomains) | The binding affinity of the PROTAC to the target protein alone. |
| Binary Binding Affinity (PROTAC to E3 Ligase) | Not Reported | Kd ~ 69 nM (to VHL) | The binding affinity of the PROTAC to the E3 ligase alone. |
| Ternary Complex Cooperativity (α) | Not Reported | Positive (α > 1) | A measure of the favorable (α > 1) or unfavorable (α < 1) protein-protein interactions upon ternary complex formation. |
Note: Data for MZ1 is compiled from multiple sources for illustrative purposes.[13][14]
Experimental Protocols for Ternary Complex Characterization
A multi-faceted approach employing various biophysical and cell-based assays is necessary to fully characterize the formation and functional consequences of the BRD4-dBET23-E3 ligase ternary complex.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, making it ideal for studying both binary and ternary complex formation.[8][15][]
Objective: To determine the binding affinities (KD), association rates (ka), and dissociation rates (kd) of dBET23 to BRD4 and the E3 ligase, and to measure the kinetics of ternary complex formation.
Protocol Outline:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., CRBN complex) onto a sensor chip.[13]
-
Binary Interaction Analysis:
-
Inject varying concentrations of dBET23 over the immobilized E3 ligase to determine the KD of the PROTAC-E3 ligase interaction.
-
In a separate experiment, immobilize purified BRD4 (or a specific bromodomain) and inject varying concentrations of dBET23 to determine the KD of the PROTAC-BRD4 interaction.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of dBET23 and a saturating concentration of BRD4 over the immobilized E3 ligase.[8]
-
The resulting sensorgram will reflect the binding of the BRD4-dBET23 binary complex to the E3 ligase, allowing for the determination of the ternary complex formation kinetics.
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binding affinity of one protein partner in the absence and presence of the other.[8]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18][19]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Protocol Outline:
-
Sample Preparation: Prepare purified BRD4, E3 ligase, and dBET23 in identical, well-dialyzed buffer to minimize heats of dilution.[17][20]
-
Binary Titrations:
-
Titrate dBET23 into a solution of BRD4 to measure the thermodynamics of their interaction.
-
Titrate dBET23 into a solution of the E3 ligase.
-
-
Ternary Titration: Titrate BRD4 into a solution containing a pre-formed binary complex of dBET23 and the E3 ligase. The resulting thermogram will reflect the formation of the ternary complex.
-
Data Analysis: Fit the integrated heat data to a suitable binding model to extract the thermodynamic parameters.
Cellular Assays for Degradation Assessment
NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity of two proteins. By fusing one protein (e.g., BRD4) to a NanoLuc® luciferase and the other (e.g., CRBN) to a HaloTag® protein, the formation of the ternary complex in the presence of the PROTAC can be detected by bioluminescence resonance energy transfer (BRET).[13][21]
Western Blotting: This is a standard biochemical technique used to quantify the amount of a specific protein in a sample. It is the gold-standard endpoint assay to confirm the degradation of the target protein.[13]
Protocol Outline (Western Blot):
-
Cell Treatment: Treat cells with varying concentrations of dBET23 for a defined period (e.g., 5 hours).[9]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to a detection enzyme.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of BRD4 degradation.
BRD4 Signaling and the Impact of Degradation
BRD4 is a master regulator of transcription, influencing numerous downstream signaling pathways critical for cancer cell survival and proliferation.[3] For instance, BRD4 is known to regulate the expression of the MYC oncogene and is involved in the Jagged1/Notch1 signaling pathway, which promotes cancer cell migration and invasion.[2][5][22] By degrading BRD4, dBET23 can effectively shut down these pro-tumorigenic signaling cascades.
Conclusion and Future Directions
The targeted degradation of BRD4 using PROTACs like dBET23 holds immense therapeutic promise. The formation of a stable and productive ternary complex is the linchpin of this strategy. A thorough understanding of the biophysical and structural characteristics of the BRD4-dBET23-E3 ligase complex is essential for the rational design and optimization of next-generation degraders with improved potency, selectivity, and pharmacokinetic properties. Future work should focus on obtaining high-resolution structural information of the dBET23-induced ternary complex and further elucidating the intricate structure-activity relationships that govern degradation efficacy. This knowledge will be invaluable for advancing BRD4-targeting PROTACs into the clinic and realizing their full potential as transformative medicines.
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aragen.com [aragen.com]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 19. researchgate.net [researchgate.net]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for PROTAC BRD4 Degrader-23 (dBET23) Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BRD4 Degrader-23, also known as dBET23, is a heterobifunctional molecule designed to selectively target Bromodomain-containing protein 4 (BRD4) for ubiquitination and subsequent degradation by the proteasome. BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
This compound functions by hijacking the cell's ubiquitin-proteasome system. The molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to the downregulation of its target genes.[1]
Quantitative Data Summary
The efficacy of PROTAC BRD4 degraders is typically measured by their half-maximal degradation concentration (DC50), which is the concentration of the compound that results in 50% degradation of the target protein.
| PROTAC Degrader | E3 Ligase Ligand | DC50 Value | Cell Line(s) | Reference(s) |
| dBET23 | CRBN | ~50 nM | - | [2] |
| ARV-825 | CRBN | <1 nM | Burkitt's Lymphoma | [3] |
| MZ1 | VHL | 8-23 nM | H661, H838 | [4] |
| QCA570 | CRBN | ~1 nM | Bladder Cancer Cells | [5] |
| ARV-771 | VHL | <1-5 nM | Castration-Resistant Prostate Cancer | [4] |
Experimental Protocols
Western Blot Analysis for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 protein in cultured cells following treatment with this compound.
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, HepG2)[6][7]
-
This compound (dBET23) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell Culture Medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Anti-BRD4, Anti-c-Myc, Anti-GAPDH or Anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 16, 24 hours).[7]
-
Include a vehicle control (DMSO) at the same final concentration.
-
-
Cell Lysis:
-
After incubation, wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[6]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[6]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine the DC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of BRD4 degradation on cell proliferation and viability.
Materials and Reagents:
-
96-well plates with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 48 or 72 hours).[8]
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using software like GraphPad Prism.[8]
-
Experimental Workflow
The following diagram outlines the general workflow for a cell-based assay to evaluate a PROTAC degrader.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of PROTAC BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably c-Myc.[2][3] Its overexpression is implicated in a variety of cancers, making it a prime therapeutic target.[2][4] BRD4-targeting PROTACs offer a significant advantage over traditional inhibitors by inducing the actual degradation of the BRD4 protein, which can result in a more profound and durable pharmacological effect.[5][6]
While in vivo data for a specific molecule designated "PROTAC BRD4 Degrader-23" is not extensively available in public literature, this document provides a comprehensive guide to the in vivo application of BRD4 PROTACs by summarizing data and protocols from studies on well-characterized analogs such as ARV-825, dBET1, and others.
Mechanism of Action
BRD4 PROTACs function by inducing the degradation of the BRD4 protein. The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the potent oncogene c-Myc, thereby inhibiting cancer cell proliferation and survival.[5][7]
Caption: Mechanism of action for a BRD4 PROTAC degrader.
BRD4 Signaling Pathway in Cancer
BRD4 plays a pivotal role in cancer by acting as a transcriptional coactivator. It binds to acetylated histones at super-enhancers and promoters, recruiting the transcriptional machinery necessary to drive the expression of oncogenes like c-Myc.[3] By degrading BRD4, PROTACs effectively suppress these critical cancer-driving pathways.[3] BRD4 is also involved in other signaling pathways implicated in cancer progression, such as the NF-κB and Jagged1/Notch1 signaling pathways.[2][8][9]
Caption: Simplified BRD4 signaling pathway in cancer.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies using different BRD4 PROTACs in mouse xenograft models.
Table 1: In Vivo Efficacy of BRD4 PROTACs in Hematological Malignancies
| PROTAC | Cancer Model | Administration Route & Schedule | Dose (mg/kg) | Key Findings | Reference(s) |
| dBET1 | MV4;11 AML Xenograft | Intraperitoneal (IP), daily for 14 days | 50 | Significant tumor growth inhibition. | [10][11] |
| ARV-825 | OCI-AML3 AML Xenograft | N/A | N/A | Profound anti-leukemic effects. | [12] |
| dBET6 | CML Patient-Derived Xenograft | N/A | N/A | Suppressed engraftment of CML leukemic stem cells. | [13] |
Table 2: In Vivo Efficacy of BRD4 PROTACs in Solid Tumors
| PROTAC | Cancer Model | Administration Route & Schedule | Dose (mg/kg) | Key Findings | Reference(s) |
| ARV-825 | TPC-1 Thyroid Carcinoma Xenograft | Oral, daily | N/A | Potent suppression of tumor growth. | [14][15] |
| ARV-825 | Neuroblastoma Xenograft | N/A | N/A | Profoundly reduced tumor growth; downregulated BRD4 and MYCN. | [5] |
| ARV-771 | 22Rv1 Prostate Cancer Xenograft | Subcutaneous, daily for 3 days | 10 | 37% BRD4 and 76% c-Myc downregulation in tumor tissue. | [16] |
| BETd-260 | MNNG/HOS Osteosarcoma Xenograft | N/A | 5 | Profoundly inhibited tumor growth. | [17] |
| CFT-2718 | LX-36 SCLC Patient-Derived Xenograft | Weekly | 1.8 | More effective than the CDK9 inhibitor dinaciclib (B612106) in reducing tumor growth. | [18] |
Experimental Protocols
The following are generalized protocols for in vivo studies using BRD4 PROTACs, synthesized from methodologies reported in the literature.
Protocol 1: Xenograft Tumor Model and Efficacy Study
1. Cell Culture and Implantation:
-
Culture cancer cells in appropriate media and conditions.
-
For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in 100-200 µL of a mixture of serum-free media and Matrigel into the flank of each mouse (e.g., immunodeficient mice such as nude or SCID).[1]
-
For hematological malignancy models, cells can be injected intravenously or intraperitoneally.
2. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting treatment.[1]
-
Randomize mice into control and treatment groups.[1]
3. PROTAC Formulation and Administration:
-
The formulation will depend on the physicochemical properties of the specific PROTAC and the route of administration.
-
A common vehicle for oral administration might consist of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[1]
-
For intravenous (IV) administration, PROTACs are typically formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.[19]
-
Administer the PROTAC or vehicle control according to the planned dose and schedule (e.g., daily, twice weekly).[3]
4. Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Primary endpoints are typically tumor growth inhibition and changes in body weight.
-
For systemic disease models or long-term studies, monitor overall survival.[1]
5. Tissue Collection and Analysis:
-
At the end of the study, euthanize animals and collect tumors, blood (for plasma), and other organs.[1]
-
Analyze BRD4 and c-Myc protein levels in tumor lysates by Western Blot or immunohistochemistry to confirm target engagement and pharmacodynamic effects.
Protocol 2: Pharmacokinetic (PK) Study
1. Animal Model and Dosing:
-
Use appropriate rodent models (e.g., male CD-1 or BALB/c mice).[19]
-
Administer the PROTAC via the intended clinical route (e.g., IV, oral, or IP) at a single dose.
2. Blood Sampling:
-
Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
-
Quantify the concentration of the PROTAC in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Pharmacokinetic Analysis:
-
Analyze plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[19]
-
Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.[19]
Caption: A typical workflow for a preclinical xenograft study.
Conclusion
The in vivo application of BRD4-targeting PROTACs has shown significant promise in preclinical cancer models. These molecules effectively degrade BRD4, leading to the downregulation of key oncogenic drivers like c-Myc and resulting in potent anti-tumor activity. The provided data and protocols offer a foundational guide for researchers designing and executing in vivo studies with BRD4 PROTACs. It is crucial to optimize these protocols based on the specific characteristics of the PROTAC molecule and the cancer model being investigated. Careful consideration of formulation, dosing regimen, and pharmacokinetic/pharmacodynamic relationships will be essential for the successful translation of these promising therapeutics into the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. ashpublications.org [ashpublications.org]
- 13. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 15. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
PROTAC BRD4 Degraders: A Targeted Approach for Leukemia Research
Application Notes and Protocols for Researchers
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents revolutionizing drug discovery by inducing the degradation of specific target proteins. This document provides detailed application notes and experimental protocols for the use of PROTAC BRD4 degraders in leukemia research, offering a comprehensive guide for scientists and drug development professionals.
Introduction to PROTAC BRD4 Degraders in Leukemia
Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, including c-Myc.[1][2][3] Overexpression of BRD4 is implicated in the pathogenesis and progression of various hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2] PROTAC BRD4 degraders are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to specifically target and eliminate BRD4 protein.[1][4][5] This targeted degradation approach offers a more profound and sustained inhibition of BRD4 function compared to traditional small-molecule inhibitors.[1]
Mechanism of Action
PROTAC BRD4 degraders consist of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[3][4][5] The formation of a ternary complex between BRD4, the PROTAC molecule, and the E3 ligase leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[4][5][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to potent and long-lasting biological effects.[7]
Application in Leukemia Research
PROTAC BRD4 degraders have demonstrated significant anti-leukemic activity in various preclinical models. By degrading BRD4, these compounds effectively downregulate the expression of its downstream targets, most notably the c-Myc oncogene, which is a key driver of proliferation and survival in many leukemias. Studies have shown that BRD4 degraders can inhibit the growth of leukemia cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[4] Furthermore, they have shown efficacy in overcoming resistance to conventional therapies and targeting leukemia stem cells.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various PROTAC BRD4 degraders in different leukemia cell lines.
Table 1: IC50 Values of PROTAC BRD4 Degraders in Leukemia Cell Lines
| Degrader | Cell Line | Leukemia Type | IC50 (nM) | Reference |
| ARV-825 | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 7.9 | [2] |
| ARV-825 | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 5.2 | [2] |
| ARV-825 | Molt4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 3.8 | [2] |
| MZ1 | 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 15.8 | [4] |
| MZ1 | RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 25.1 | [4] |
| dBET6 | Primary AML cells | Acute Myeloid Leukemia (AML) | <50 | [9] |
| PROTAC 4 | MV-4-11 | Acute Myeloid Leukemia (AML) | 0.0083 | [10] |
| PROTAC 4 | MOLM-13 | Acute Myeloid Leukemia (AML) | 0.062 | [10] |
| PROTAC 4 | RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.032 | [10] |
Table 2: Degradation Concentration (DC50) of PROTAC BRD4 Degraders
| Degrader | Cell Line | Time | DC50 (nM) | Reference |
| MZ1 | RS4;11 | 24h | ~10 | Not Specified |
| dBET23 | Not Specified | 5h | ~50 | [11] |
| QCA570 | Bladder Cancer Cells | 9h | ~1 | [12] |
| PROTAC 23 | EOL-1 | Not Specified | 4.5 (BRD7), 1.8 (BRD9) | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the efficacy of PROTAC BRD4 degraders in leukemia research.
Cell Viability Assay (CCK-8/MTT)
This assay measures the effect of the PROTAC degrader on cell proliferation and viability.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, Jurkat)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
PROTAC BRD4 Degrader stock solution (in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the PROTAC BRD4 degrader in culture medium.
-
Add 10 µL of the diluted degrader or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for BRD4 Degradation
This protocol is to confirm the degradation of BRD4 protein following treatment with the PROTAC.
Materials:
-
Leukemia cells
-
PROTAC BRD4 Degrader
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat leukemia cells with various concentrations of the PROTAC BRD4 degrader for a specified time (e.g., 4, 8, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells induced by the PROTAC degrader.
Materials:
-
Leukemia cells
-
PROTAC BRD4 Degrader
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat leukemia cells with the PROTAC BRD4 degrader at the desired concentrations for 48 hours.[2]
-
Harvest the cells and wash them with cold PBS.[2]
-
Resuspend the cells in 1X binding buffer provided in the kit.[2]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]
-
Analyze the stained cells by flow cytometry within 1 hour.[2]
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of action of a PROTAC BRD4 degrader.
Caption: BRD4/c-Myc signaling pathway targeted by PROTACs.
Caption: Experimental workflow for evaluating PROTAC BRD4 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
Application Notes and Protocols for BRD4 Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the analysis of Bromodomain-containing protein 4 (BRD4) degradation using Western blotting. This technique is crucial for the characterization of compounds designed to induce protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2] Their role in the expression of oncogenes like c-Myc has made them attractive therapeutic targets in oncology.[1] Targeted protein degradation, a novel therapeutic modality, utilizes small molecules like PROTACs to induce the ubiquitination and subsequent proteasomal degradation of specific proteins such as BRD4.[1][3] Western blotting is a fundamental immunological technique used to detect and quantify the levels of a specific protein in a complex mixture, making it an essential tool for assessing the efficacy of BRD4 degraders.[3]
Principle of PROTAC-Mediated BRD4 Degradation
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][3] By bringing BRD4 and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1] This proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome.[1][3] The reduction in BRD4 levels can then be quantified by Western blot analysis.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Protocols
This section details the methodology for conducting a Western blot experiment to analyze BRD4 degradation.
Materials and Reagents
-
Cell Line: Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231, THP-1).[1][3]
-
BRD4 Degrader: Stock solution in DMSO (e.g., MZ1, dBET6).[3][4]
-
Control Compounds: DMSO (vehicle control), a non-degrading BRD4 inhibitor (e.g., JQ1), and a proteasome inhibitor (e.g., MG132) as an optional positive control for proteasome-dependent degradation.[1][3]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM).[1]
-
Phosphate-Buffered Saline (PBS): Ice-cold.[3]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5][6]
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.[5]
-
Transfer Buffer: For transferring proteins to a membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[1][3]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[1]
-
Imaging System: For capturing chemiluminescent signals.[1]
Experimental Workflow
Workflow for Western Blot Analysis of BRD4 Degradation
Caption: Step-by-step workflow for Western blot analysis of BRD4 degradation.
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.[1][3]
-
Allow cells to adhere overnight.[1]
-
Treat cells with varying concentrations of the BRD4 degrader (e.g., 0, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours).[1][3][8]
-
Include a vehicle control (DMSO) and a non-degrading inhibitor control.[1][3]
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[3][5]
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes, vortexing occasionally.[3][5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[3][5]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add 4X Laemmli sample buffer to a final concentration of 1X.[1][5]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][5]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[1][5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[1]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1][3]
-
Incubate the membrane with the primary anti-BRD4 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[1][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][5]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.[1][5]
-
Capture the chemiluminescent signal using a digital imaging system.[1][5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1][4]
-
Normalize the intensity of the BRD4 bands to the corresponding loading control (e.g., GAPDH or α-tubulin) bands.[1][9]
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.[1][3]
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison of the effects of different degrader concentrations and treatment durations.
Table 1: Dose-Response of BRD4 Degradation
| Treatment Concentration (nM) | Normalized BRD4 Intensity (Arbitrary Units) | % BRD4 Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.75 | 25% |
| 50 | 0.40 | 60% |
| 100 | 0.15 | 85% |
| 500 | 0.05 | 95% |
| 1000 | <0.01 | >99% |
Table 2: Time-Course of BRD4 Degradation at a Fixed Concentration (e.g., 100 nM)
| Treatment Duration (hours) | Normalized BRD4 Intensity (Arbitrary Units) | % BRD4 Degradation |
| 0 | 1.00 | 0% |
| 4 | 0.60 | 40% |
| 8 | 0.25 | 75% |
| 16 | 0.10 | 90% |
| 24 | 0.05 | 95% |
Note: The presented data are for illustrative purposes. Actual results will vary depending on the cell line, degrader compound, and experimental conditions.[3]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak BRD4 signal | - Inactive primary antibody- Insufficient protein loading- Incomplete protein transfer | - Check antibody datasheet for recommended dilution and validate with a positive control.- Ensure accurate protein quantification and load 20-30 µg of lysate.- Verify transfer efficiency with Ponceau S staining.[1] |
| High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time to 1-2 hours.- Optimize primary and secondary antibody concentrations.- Increase the number and duration of wash steps.[5] |
| Uneven loading control bands | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentrations carefully.- Ensure consistent loading volumes across all lanes.[3] |
| No degradation observed | - Compound instability- Cell line lacks necessary E3 ligase components- Proteasome inhibition | - Prepare fresh compound solutions before each experiment.- Select a cell line known to be responsive to the specific degrader.- Ensure proteasome inhibitors are not unintentionally present.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4 (E2A7X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-BRD4 Antibodies | Invitrogen [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with PROTAC BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) protein family, is a key epigenetic reader and transcriptional coactivator of critical oncogenes, most notably c-MYC.[3][4][5] Unlike traditional small-molecule inhibitors that only block a protein's function, BRD4-targeting PROTACs lead to the rapid and efficient elimination of the BRD4 protein, which can result in a more profound and sustained biological response.[1][5]
These application notes provide detailed protocols for assessing cell viability in response to treatment with a BRD4-targeting PROTAC. While specific data for a compound named "PROTAC BRD4 Degrader-23" is not publicly available, the methodologies and principles outlined here are based on extensive research with well-characterized BRD4 degraders such as ARV-825, MZ1, and QCA570, and are broadly applicable.
Mechanism of Action and Signaling Pathways
PROTAC BRD4 degraders are heterobifunctional molecules composed of a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[6] This ternary complex formation brings the E3 ligase into close proximity with BRD4, facilitating its polyubiquitination and subsequent degradation by the 26S proteasome.[5][6]
The degradation of BRD4 has significant downstream effects on signaling pathways critical for cancer cell proliferation and survival. A primary consequence is the potent suppression of the c-MYC oncogene, as BRD4 is essential for maintaining high levels of c-MYC transcription.[5] Downregulation of c-MYC leads to cell cycle arrest and apoptosis.[3][5] Additionally, BRD4 has been shown to regulate the Jagged1/Notch1 signaling pathway, which is involved in cancer cell migration and invasion.[7][8]
Figure 1: Mechanism of action of a BRD4 PROTAC degrader leading to c-MYC suppression.
Quantitative Data Summary
The following tables summarize representative quantitative data for various BRD4 PROTAC degraders across different cancer cell lines. This data can serve as a reference for expected potency and efficacy.
Table 1: Degradation Potency (DC₅₀) of BRD4 PROTACs
| PROTAC | Cell Line | Cancer Type | DC₅₀ (nM) | Duration (hours) |
|---|---|---|---|---|
| QCA570 | 5637, T24, EJ-1, J82, UM-UC-3 | Bladder Cancer | ~1 | 9 |
| ARV-825 | Jurkat | T-cell ALL | ~3.5 | - |
| MZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | - | - |
| dBET1 | - | - | - | - |
DC₅₀ represents the concentration required to degrade 50% of the target protein.[9]
Table 2: Anti-proliferative Activity (IC₅₀) of BRD4 PROTACs
| PROTAC | Cell Line | Cancer Type | Assay | IC₅₀ (nM) |
|---|---|---|---|---|
| PROTAC 4 | MV-4-11 | Acute Myeloid Leukemia | - | 8.3 |
| ARV-825 | Jurkat | T-cell ALL | CCK-8 | 3.5 |
| ARV-825 | Molt4 | T-cell ALL | CCK-8 | 1.1 |
| 6b | HCC1937 | Basal-like Breast Cancer | SRB | ~200 |
| 6b | HCC1806 | Basal-like Breast Cancer | SRB | ~200 |
IC₅₀ represents the concentration required to inhibit 50% of cell proliferation.[10][11]
Experimental Protocols
Two widely used methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for quantification.[12]
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS), protected from light[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well for adherent cells) in 100 µL of culture medium.[10] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[12]
-
Incubation with MTT: Incubate at 37°C for 4 hours in a CO₂ incubator.[12]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well.[12]
-
Final Incubation: Incubate at 37°C for 4 hours in a CO₂ incubator. Mix each sample by pipetting up and down.[12]
-
Absorbance Reading: Read the absorbance at OD=590 nm using a microplate reader within 1 hour.
Data Analysis: Subtract the background absorbance from a blank well (medium, MTT, and solvent only). Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.[10]
Figure 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[13]
Materials:
-
Opaque-walled 96-well plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium. Include control wells with medium only for background measurement.[14] Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Reading: Record the luminescence using a luminometer.
Data Analysis: Subtract the background luminescence from the control wells (medium only). Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Figure 3: Experimental workflow for the CellTiter-Glo® assay.
Conclusion
PROTAC-mediated degradation of BRD4 is a promising therapeutic strategy in oncology. The protocols and data presented in these application notes provide a framework for assessing the effects of BRD4 degraders on cell viability. Accurate and reproducible cell viability assays are crucial for determining the potency and efficacy of these novel therapeutic agents and for advancing their development.
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for PROTAC BRD4 Degrader-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BRD4 Degrader-23 is a cutting-edge, visible-light-controlled chemical tool designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4).[1] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 is a critical epigenetic reader that plays a pivotal role in the transcriptional regulation of key oncogenes, including c-MYC. Its dysregulation is implicated in various cancers and inflammatory diseases.
Unlike traditional inhibitors that merely block the protein's function, this compound utilizes the cell's endogenous ubiquitin-proteasome system to induce the complete degradation of the BRD4 protein. This molecule is a photo-activatable PROTAC (Proteolysis Targeting Chimera), offering precise temporal and spatial control over BRD4 degradation. In its inactive state, the molecule is unable to efficiently form a ternary complex between BRD4 and an E3 ubiquitin ligase. Upon irradiation with 405 nm light, the PROTAC undergoes a conformational change, enabling it to bind to both BRD4 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This light-inducible control makes it an invaluable tool for studying the acute effects of BRD4 loss with high precision.
These application notes provide detailed protocols for the in vitro use of this compound, including recommended dosage, experimental workflows, and methods for assessing its biological activity.
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule composed of a ligand that binds to BRD4, a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a photo-labile linker. In the absence of light, the molecule's conformation prevents efficient ternary complex formation. Upon activation by 405 nm light, the linker's properties are altered, allowing the PROTAC to bridge BRD4 and the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome.
The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-MYC. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action for the light-inducible this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for visible-light-controlled BRD4 PROTACs. The optimal concentration and light exposure for this compound should be determined empirically for each cell line and experimental setup.
| Parameter | Value | Cell Line | Light Condition | Reference |
| DC50 (Degradation) | ~50-100 nM | HEK293T, Ramos | 365-405 nm, 3-5 min | Representative |
| IC50 (Viability) | ~100-500 nM | Various Cancer Lines | 405 nm, continuous/pulsed | Representative |
| Optimal Concentration | 10 nM - 1 µM | Cell-dependent | Empirically determined | - |
| Treatment Duration | 4 - 24 hours | Cell-dependent | Empirically determined | - |
| Light Activation | 405 nm | N/A | 1-5 minutes irradiation | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
Western Blotting for BRD4 Degradation
This is the primary assay to directly measure the extent and kinetics of target protein degradation.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest (e.g., HeLa, MDA-MB-231, Ramos)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
405 nm light source (e.g., LED array)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound (e.g., 10 nM, 100 nM, 1 µM) or a time-course at a fixed concentration (e.g., 100 nM for 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Light Activation: Immediately after adding the compound, irradiate the cells with a 405 nm light source for a predetermined duration (e.g., 1-5 minutes). A non-irradiated control group treated with the PROTAC should be included to confirm light-dependent activity.
-
Incubation: Return the plates to the incubator for the desired treatment duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
-
405 nm light source
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well. Incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Light Activation: Irradiate the plate with a 405 nm light source. For viability assays, a pulsed light regimen (e.g., 1 minute of light every hour) or a single initial exposure can be tested to determine optimal conditions.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay Procedure:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can be used to confirm the light-dependent formation of the BRD4-PROTAC-E3 ligase ternary complex.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or BRD4
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
405 nm light source
Protocol:
-
Cell Treatment and Lysis: Treat a large plate of cells with this compound (e.g., 1 µM) and irradiate with 405 nm light for 5 minutes. Include a non-irradiated control. Lyse the cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washes and Elution: Wash the beads multiple times with wash buffer. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for BRD4 and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for BRD4 in the E3 ligase IP from the light-treated sample would indicate ternary complex formation.
References
Application Notes and Protocols for Xenograft Model Studies with PROTAC BRD4 Degrader-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to induce the degradation of specific target proteins within the cell.[1][2][3] This is achieved through a heterobifunctional molecule that simultaneously binds to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][4] Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key regulator of gene expression, including the oncogene c-MYC.[1][4] Its role in cancer cell proliferation and survival has made it a prime target for therapeutic intervention.[4][5]
This document provides detailed application notes and protocols for conducting xenograft model studies with a PROTAC BRD4 degrader, exemplified by ARV-771, a well-characterized pan-BET degrader.[6][7] These guidelines are intended for researchers, scientists, and drug development professionals investigating the in vivo efficacy of BRD4-targeting PROTACs.
Mechanism of Action and Signaling Pathway
PROTAC BRD4 degraders operate by hijacking the cell's ubiquitin-proteasome system to eliminate BRD4 protein. The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and an E3 ligase (e.g., Cereblon or Von Hippel-Lindau).[1] This proximity induces the E3 ligase to tag BRD4 with ubiquitin, marking it for destruction by the 26S proteasome.[1][2] The degradation of BRD4 leads to the downregulation of its target genes, most notably c-MYC, resulting in decreased cell proliferation and induction of apoptosis.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of PROTAC BRD4 Degrader-23 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the POTAC, the POI, and the E3 ligase is a critical step for subsequent ubiquitination and proteasomal degradation of the POI.[3][4]
This document provides detailed application notes and protocols for the immunoprecipitation of the ternary complex formed by a hypothetical PROTAC, BRD4 Degrader-23 , the target protein Bromodomain-containing protein 4 (BRD4) , and an associated E3 ligase. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and is a key regulator of gene expression, making it a significant target in cancer therapy.[5][6] The successful immunoprecipitation of this ternary complex is essential for its characterization, including confirming its formation, identifying its components, and understanding the kinetics of its assembly and disassembly.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments investigating the formation and stability of the BRD4 Degrader-23 ternary complex.
Table 1: Quantification of Ternary Complex Formation by Co-Immunoprecipitation
| Condition | BRD4 Degrader-23 (nM) | Immunoprecipitated BRD4 (Normalized Units) | Co-Immunoprecipitated E3 Ligase (Normalized Units) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Treatment | 10 | 15.7 | 12.3 |
| Treatment | 50 | 45.2 | 38.9 |
| Treatment | 100 | 88.6 | 75.4 |
| High Concentration (Hook Effect) | 1000 | 35.1 | 29.8 |
Table 2: Ternary Complex Stability Measured by Dissociation Kinetics (e.g., via SPR)
| PROTAC | Target Protein | E3 Ligase | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Binding Affinity (KD, nM) | Half-life (t½, min) |
| BRD4 Degrader-23 | BRD4 | CRBN | 2.5 x 10⁵ | 1.2 x 10⁻³ | 4.8 | 9.6 |
| BRD4 Degrader-23 | BRD4 | VHL | 1.8 x 10⁵ | 5.0 x 10⁻⁴ | 2.8 | 23.1 |
| Control PROTAC | BRD4 | CRBN | 0.9 x 10⁵ | 8.5 x 10⁻³ | 94.4 | 1.4 |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of the BRD4 Degrader-23 Ternary Complex from Cell Lysates
This protocol describes the immunoprecipitation of the BRD4-Degrader-23-E3 ligase ternary complex from cultured cells.
Materials:
-
Human cell line expressing BRD4 and the relevant E3 ligase (e.g., HEK293T, HeLa)
-
BRD4 Degrader-23
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer
-
Anti-BRD4 antibody (for immunoprecipitation)
-
Anti-E3 ligase antibody (for western blot detection)
-
Protein A/G magnetic beads
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with BRD4 Degrader-23 at the desired concentration for the optimal time (e.g., 2-4 hours). To stabilize the ternary complex and prevent degradation of BRD4, co-treat with a proteasome inhibitor like MG132 (10 µM) for the last 4 hours of the PROTAC treatment.[7] Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads.
-
To the pre-cleared lysate, add the anti-BRD4 antibody and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating at room temperature for 10 minutes, or by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and the specific E3 ligase (e.g., anti-CRBN or anti-VHL) to detect the co-immunoprecipitated proteins.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Protocol 2: Two-Step Immunoprecipitation for Ternary Complex Validation
This more stringent protocol helps to confirm the simultaneous interaction of all three components.[8]
Materials:
-
Same as Protocol 1, with the addition of an epitope-tagged version of one of the components (e.g., FLAG-tagged BRD4 or HA-tagged E3 ligase).
-
Anti-FLAG or Anti-HA antibody.
-
FLAG or HA peptide for elution.
Procedure:
-
First Immunoprecipitation:
-
Follow steps 1-4 of Protocol 1, using an antibody against the first component (e.g., anti-BRD4).
-
-
First Elution:
-
Elute the complex from the beads using a non-denaturing elution method, such as a competitive peptide (e.g., FLAG peptide if using a FLAG-tagged protein).
-
-
Second Immunoprecipitation:
-
Dilute the eluate with Lysis Buffer.
-
Perform a second immunoprecipitation using an antibody against the second component of the complex (e.g., anti-HA for an HA-tagged E3 ligase).
-
Follow steps 3-5 of Protocol 1 for this second IP.
-
-
Western Blot Analysis:
-
Analyze the final eluate by western blotting for the presence of all three components: BRD4, the E3 ligase, and confirm the presence of the PROTAC through appropriate analytical methods if possible.
-
Visualizations
Caption: Workflow for Co-Immunoprecipitation.
Caption: BRD4 Degradation Signaling Pathway.
References
- 1. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PROTAC BRD4 Degrader-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins. PROTAC BRD4 degraders, such as the conceptual "PROTAC BRD4 Degrader-23," are designed to selectively target the Bromodomain and Extra-Terminal (BET) protein BRD4 for ubiquitination and subsequent degradation by the proteasome. BRD4 is a key epigenetic reader that regulates the transcription of crucial oncogenes, including c-Myc, and anti-apoptotic proteins like Bcl-2. By degrading BRD4, these PROTACs can effectively suppress tumor growth and induce programmed cell death, or apoptosis. This application note provides a detailed protocol for the analysis of apoptosis induced by a PROTAC BRD4 degrader using flow cytometry with Annexin V and Propidium Iodide (PI) staining. While specific quantitative data for a compound named "this compound" is not publicly available, this document will use the well-characterized BRD4 degrader ARV-825 as a representative example to illustrate the expected outcomes and data presentation.
Principle of Apoptosis Detection
Annexin V/PI dual staining is a widely used method for the detection of apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells. This allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry analysis of apoptosis in a cancer cell line treated with the PROTAC BRD4 degrader ARV-825 for 48 hours. This data illustrates a dose-dependent increase in apoptosis following treatment.[1]
| ARV-825 Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 25 | 78.4 ± 3.5 | 15.1 ± 2.2 | 6.5 ± 1.3 |
| 100 | 55.9 ± 4.2 | 32.8 ± 3.1 | 11.3 ± 1.9 |
| 250 | 30.1 ± 3.8 | 51.6 ± 4.5 | 18.3 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (or a representative BRD4 degrader like ARV-825)
-
Cell line of interest (e.g., human leukemia cell line MV4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Flow cytometry tubes
Experimental Workflow
References
Troubleshooting & Optimization
PROTAC BRD4 Degrader-23 solubility and stability issues
Welcome to the Technical Support Center for PROTAC BRD4 Degrader-23. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully utilizing this visible-light-controlled degrader in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as compound 17) is a visible-light-controlled proteolysis-targeting chimera.[1][2] Unlike conventional PROTACs, it is designed to be inactive in its basal state. Upon irradiation with a specific wavelength of light (e.g., 405 nm), the molecule undergoes a conformational change that allows it to simultaneously bind to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1] This light-inducible activation provides spatiotemporal control over protein degradation.
Q2: What are the expected solubility characteristics of this compound?
While specific quantitative solubility data for this compound is not publicly available, PROTACs, in general, are known to have limited aqueous solubility due to their high molecular weight and large surface area. For initial experiments, it is recommended to prepare a stock solution in an organic solvent like DMSO. The solubility of similar BRD4 degraders, such as dBET23, has been reported to be high in DMSO (e.g., 110 mg/mL).
Q3: How should I store this compound?
This compound should be stored as a solid at -20°C, protected from light. Stock solutions in DMSO can also be stored at -20°C for short-term use. Given its photosensitive nature, it is crucial to minimize exposure to light during storage and handling to prevent unintended activation.
Q4: What are the key stability considerations for this compound?
The stability of this compound is intrinsically linked to its light-sensitive nature. In the absence of activating light, the molecule is designed to be stable. The primary "instability" is the intended conformational change upon light exposure. For experimental purposes, it is important to consider its stability under various conditions:
-
Photostability: The molecule is designed to be photolabile at its activation wavelength. Experiments should be conducted with controlled light exposure.
-
Chemical Stability: In the dark, the molecule is expected to be chemically stable under standard buffer conditions. However, prolonged exposure to harsh pH or strong oxidizing agents should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low degradation of BRD4 after light exposure. | Insufficient light activation. | - Verify the wavelength and intensity of your light source. - Ensure the light path to your sample is not obstructed. - Optimize the duration of light exposure. |
| Compound precipitation. | - Confirm the final concentration of the degrader is below its solubility limit in the assay medium. - Use a concentration range to determine the optimal working concentration. | |
| Incorrect experimental setup. | - Ensure the E3 ligase targeted by the PROTAC is expressed in your cell line. - Include appropriate positive and negative controls. | |
| Inconsistent degradation results between experiments. | Variability in light exposure. | - Standardize the light exposure conditions (distance, intensity, duration) for all experiments. |
| Cell density and health. | - Ensure consistent cell seeding density and viability across experiments. | |
| Freeze-thaw cycles of the stock solution. | - Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Observed cytotoxicity not related to BRD4 degradation. | Phototoxicity. | - Run a control with the degrader without light activation to assess dark toxicity. - Run a vehicle-only control with light exposure to assess light-induced toxicity in your cells. |
| Off-target effects. | - Perform a proteomics study to identify other proteins that may be degraded. |
Quantitative Data Summary
Specific quantitative solubility and stability data for this compound are not publicly available. The following table provides representative data for other well-characterized BRD4 PROTACs to serve as a general guideline.
| Compound | Solvent | Solubility | Reference |
| dBET23 | DMSO | 110 mg/mL | MedChemExpress |
| MZ1 | Ethanol, DMSO, DMF | ~30 mg/mL | Cayman Chemical |
| MZ1 | 1:7 solution of ethanol:PBS (pH 7.2) | ~0.12 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Adapted for Photosensitive Compounds)
Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., PBS).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. All steps involving the compound should be performed in the dark or under red light to prevent activation.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Sample Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to multiple wells of a 96-well plate.
-
Buffer Addition: Add PBS to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker, protected from light.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of the soluble compound using a validated HPLC-UV or LC-MS/MS method.
Protocol 2: Photostability and Degradation Assessment
Objective: To assess the light-induced degradation of this compound and its stability in the dark.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Acetonitrile (ACN)
-
Water
-
Light source with a specific wavelength (e.g., 405 nm)
-
HPLC-UV system
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a 50:50 ACN:water mixture at a known concentration (e.g., 10 µM).
-
Dark Control: Transfer a portion of the solution to an amber HPLC vial and keep it in the dark.
-
Light Exposure: Transfer another portion of the solution to a clear vial and expose it to the light source for a defined period (e.g., 30 minutes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30 minutes) for both the dark and light-exposed samples, inject an aliquot into the HPLC-UV system.
-
Analysis: Monitor the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample.
Visualizations
BRD4 Signaling Pathway and PROTAC Action
Caption: BRD4-mediated transcription and the mechanism of light-activated PROTAC-induced degradation.
Experimental Workflow for Assessing PROTAC Activity
References
troubleshooting PROTAC BRD4 Degrader-23 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using PROTAC BRD4 Degrader-23. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a visible-light-controlled degrader of the BRD4 protein.[1] Like other Proteolysis Targeting Chimeras (PROTACs), it is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. It consists of a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. A key feature of this compound is its light-inducible activity, allowing for spatial and temporal control of BRD4 degradation.[1]
The general mechanism of action for a BRD4-targeting PROTAC is as follows:
-
The PROTAC molecule simultaneously binds to the BRD4 protein and an E3 ubiquitin ligase, forming a ternary complex.
-
This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD4 protein.
-
The polyubiquitinated BRD4 is then recognized and degraded by the proteasome.
Q2: My target protein, BRD4, is not degrading after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of BRD4 degradation. Here are some common causes and troubleshooting steps:
-
Insufficient Light Activation: Since this compound is light-activated, ensure that you are using the correct wavelength (405 nm) and duration of light exposure as specified in the product protocol.[1]
-
Suboptimal PROTAC Concentration: The concentration of the PROTAC is critical. Too low of a concentration may not be sufficient to induce the formation of the ternary complex, while too high of a concentration can lead to the "hook effect," where the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) is favored over the productive ternary complex. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Specifics: The expression levels of BRD4 and the specific E3 ligase recruited by the PROTAC can vary between cell lines. Confirm the expression of both proteins in your cell line using Western blot.
-
Compound Instability: Ensure the PROTAC has been stored correctly and the stock solution has not degraded. Prepare fresh dilutions for each experiment.
-
Issues with the Ubiquitin-Proteasome System (UPS): The degradation of BRD4 is dependent on a functional UPS. To confirm that the UPS is active in your experimental system, you can use a proteasome inhibitor (e.g., MG132) as a positive control, which should block the degradation of BRD4.
Q3: I'm observing a "hook effect" in my dose-response experiments. What is it and how can I mitigate it?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
To mitigate the hook effect:
-
Perform a wide dose-response curve: This will help you identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.
-
Test lower concentrations: The optimal concentration for maximal degradation is often in the nanomolar range.
Q4: I am observing toxicity or a phenotype that is stronger than expected from BRD4 degradation alone. Could this be due to off-target effects?
Yes, off-target effects are a potential concern with PROTACs. These can arise from several mechanisms:
-
Degradation of other BET family members: BRD4 is part of the Bromodomain and Extra-Terminal domain (BET) family, which also includes BRD2 and BRD3. Due to the high homology in the bromodomains, the degrader may also target these proteins.
-
Off-target effects of the E3 ligase ligand: The ligand that recruits the E3 ligase may have its own biological activities.
-
Unintended degradation of other proteins: The PROTAC could facilitate the ubiquitination and degradation of other proteins that are not the intended target.
To investigate off-target effects, you can perform a global proteomics analysis (e.g., using mass spectrometry) to identify changes in the cellular proteome upon treatment with the PROTAC.
Quantitative Data
The following tables summarize the degradation and anti-proliferative activities of various BRD4-targeting PROTACs in different cancer cell lines. This data is provided for comparative purposes.
Table 1: Degradation Potency (DC50) of BRD4 PROTACs in Cellular Assays
| PROTAC | Cell Line | DC50 | Time Point | E3 Ligase Recruited |
| ARV-825 | CA46 (Burkitt's Lymphoma) | < 1 nM | Overnight | Cereblon |
| dBET1 | MV4;11 (AML) | 430 nM (EC50) | 18 h | Cereblon |
| MZ1 | H661 (Lung Cancer) | 8 nM | 24 h | VHL |
| dBET6 | HEK293T | 6 nM | 3 h | Cereblon |
| QCA570 | Bladder Cancer Cells | ~1 nM | Not Specified | Cereblon |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. EC50 in this context refers to the half-maximal effective concentration for degradation.
Table 2: Maximum Degradation (Dmax) of BRD4 PROTACs
| PROTAC | Cell Line | Dmax | Time Point | E3 Ligase Recruited |
| ARV-825 | Burkitt's Lymphoma | >95% | 18 h | Cereblon |
| dBET6 | HEK293T | 97% | 3 h | Cereblon |
| MZ1 | H661 (Lung Cancer) | Complete at 100 nM | 24 h | VHL |
Note: Dmax is the maximum percentage of protein degradation achieved.
Signaling Pathways and Workflows
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of BRD4 degradation.
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 protein in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BRD4 and a loading control, e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Light Activation: For this compound, expose the cells to 405 nm light for the recommended duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Caption: Experimental workflow for Western Blotting.
Protocol 2: Cell Viability Assay (e.g., MTS or MTT)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the respective wells and include a vehicle control.
-
Light Activation: Expose the plate to 405 nm light for the appropriate duration.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the degradation of BRD4 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody for immunoprecipitation (anti-BRD4)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Antibody for Western blotting (anti-ubiquitin)
Procedure:
-
Cell Treatment: Treat cells with this compound, with or without pre-treatment with a proteasome inhibitor (MG132).
-
Light Activation: Expose cells to 405 nm light.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Immunoprecipitation: Immunoprecipitate BRD4 from the cell lysates using an anti-BRD4 antibody and protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated sample (especially with MG132 co-treatment) indicates ubiquitination of BRD4.
References
minimizing off-target effects of PROTAC BRD4 Degrader-23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PROTAC BRD4 Degrader-23, a visible-light-controlled degrader of the BRD4 protein. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to help minimize off-target effects and ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a photocaged, heterobifunctional molecule designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). In its inactive state, a photolabile "caging" group blocks its ability to recruit an E3 ubiquitin ligase. Upon irradiation with a specific wavelength of light (e.g., 405 nm), this caging group is cleaved, activating the PROTAC. The activated molecule then simultaneously binds to BRD4 and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a ternary complex.[1][2] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.[1][2] This light-inducible control allows for precise spatiotemporal regulation of BRD4 degradation, minimizing off-target effects in non-illuminated cells.[1][3]
Q2: What are the potential off-target effects of this compound and how can they be minimized?
A2: Off-target effects with this compound can be categorized as either degradation-dependent or degradation-independent.
-
Degradation-Dependent Off-Targets: The activated PROTAC may induce the degradation of proteins other than BRD4, such as other BET family members (BRD2, BRD3) due to structural similarities in their bromodomains.[4]
-
Degradation-Independent Off-Targets: The molecule itself, even in its caged form or after activation, might interact with other cellular components, leading to pharmacological effects unrelated to protein degradation.[5]
-
Phototoxicity: The light used for activation, particularly UV light, can cause cellular stress and DNA damage.[2] this compound is designed for activation by visible light (405 nm) to mitigate this risk.[6]
Strategies to Minimize Off-Target Effects:
| Strategy | Description |
| Optimize Light Exposure | Use the lowest effective light intensity and duration required for activation to minimize phototoxicity. |
| Titrate PROTAC Concentration | Perform a dose-response curve to identify the lowest concentration that achieves robust on-target degradation, thereby reducing the likelihood of off-target binding.[5] |
| Use Precise Illumination | Employ microscopy or other focused light sources to activate the PROTAC only in the cells or tissues of interest. |
| Incorporate Negative Controls | Use a non-illuminated control group to distinguish between light-dependent and -independent effects. An inactive epimer of the E3 ligase ligand can also be used to control for degradation-independent pharmacology. |
| Perform Washout Experiments | After degradation, remove the PROTAC and light stimulus to observe the recovery of BRD4 levels and reversal of the phenotype, confirming the effect is due to on-target degradation.[5] |
| Global Proteomics Analysis | Utilize techniques like Tandem Mass Tagging (TMT)-based proteomics to obtain a global view of protein level changes upon treatment and identify potential off-target degradation events early. |
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation.[5] To avoid the hook effect, it is crucial to perform a wide dose-response experiment (e.g., from picomolar to micromolar concentrations) to identify the optimal concentration range for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak BRD4 degradation | 1. Inadequate Light Activation: Incorrect wavelength, insufficient light intensity or duration. 2. Suboptimal PROTAC Concentration: Concentration is too low or in the "hook effect" range. 3. Low E3 Ligase Expression: The target cells may not express sufficient levels of the required E3 ligase. 4. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. 5. Compound Instability: The PROTAC may be unstable in the cell culture medium. | 1. Verify the light source emits at the correct wavelength (405 nm). Perform a light dose-response experiment to optimize intensity and duration. 2. Conduct a wide dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal concentration. 3. Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line via Western blot or qPCR. 4. Assess cellular uptake using LC-MS if possible. 5. Check the stability of the PROTAC in your experimental media over time using LC-MS. |
| High Cell Toxicity | 1. Phototoxicity: Excessive light exposure is damaging the cells. 2. Off-Target Effects: The PROTAC is causing degradation of essential proteins or has degradation-independent toxicity. 3. High PROTAC Concentration: The concentration used is cytotoxic. | 1. Reduce light intensity and/or duration. Include a "light only" control to assess the effect of illumination alone. 2. Perform global proteomics to identify off-target degradation. Use an inactive control to assess degradation-independent toxicity. 3. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. |
| Inconsistent Results | 1. Variability in Light Exposure: Inconsistent light delivery across experiments. 2. Cell Culture Conditions: Variations in cell passage number, confluency, or media. 3. Reagent Preparation: Inconsistent preparation of PROTAC stock solutions. | 1. Ensure consistent positioning of the light source and samples for each experiment. Measure light intensity to ensure consistency. 2. Maintain consistent cell culture practices and use cells within a narrow passage number range. 3. Prepare fresh stock solutions and use a consistent dilution scheme. |
Visualizing Key Processes
Mechanism of Action of this compound
Caption: Mechanism of light-activated BRD4 degradation by this compound.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for the identification and validation of off-target effects.
BRD4 Signaling Pathway
Caption: Simplified BRD4 signaling pathway and the impact of its degradation.
Quantitative Data Summary
The following table summarizes key performance metrics for several published BRD4 degraders to provide a comparative context for your experiments with this compound.
| Degrader | E3 Ligase Recruited | DC50 (BRD4) | Dmax (BRD4) | Cell Line | Reference |
| dBET23 | CRBN | ~50 nM (for BRD4 BD1) | >90% | HEK293T | [7] |
| MZ1 | VHL | 25 nM | >95% | HeLa | [8] |
| ARV-825 | CRBN | <1 nM | >98% | RS4;11 | [9] |
| AT1 | VHL | 44 nM (Kd for BRD4 BD2) | Not Reported | Not Specified | [10] |
| CFT-2718 | CRBN | 10 nM | 90% | 293T |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.
Detailed Experimental Protocols
Protocol 1: Western Blotting for BRD4 Degradation
Objective: To quantify the extent of BRD4 protein degradation following treatment with this compound and light activation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
405 nm light source
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Light Activation: At the time of treatment, expose the designated wells to a 405 nm light source for a predetermined duration. Keep control wells in the dark.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate with the primary anti-BRD4 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine DC50 and Dmax.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to BRD4 within intact cells.
Materials:
-
This compound
-
Cell line of interest
-
PBS
-
Lysis buffer for CETSA (e.g., PBS with protease inhibitors)
-
Thermal cycler or heating block
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration. Include a vehicle control.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes, leaving one aliquot at room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Perform a Western blot on the soluble fractions to detect BRD4.
-
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Optically Controlled PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Light-induced control of protein destruction by opto-PROTAC. | BioGRID [thebiogrid.org]
- 10. medchemexpress.com [medchemexpress.com]
addressing the hook effect with PROTAC BRD4 Degrader-23
Welcome to the technical support center for PROTAC BRD4 Degrader-23. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this degrader, with a specific focus on addressing the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the BRD4 protein.[1][2] It works by simultaneously binding to BRD4 and an E3 ubiquitin ligase.[1][2] This proximity facilitates the formation of a ternary complex (BRD4-PROTAC-E3 ligase), which leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.[2][3] This targeted protein degradation approach aims to eliminate the protein from the cell rather than just inhibiting its function.[2]
Q2: What is the "hook effect" and how does it relate to this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a paradoxical decrease in the degradation of the target protein.[4][5] This results in a bell-shaped dose-response curve.[4] The hook effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with BRD4 or the E3 ligase alone) rather than the productive ternary complex required for degradation.[5][6]
Q3: What are the consequences of the hook effect in my experiments?
A3: Failing to account for the hook effect can lead to the misinterpretation of experimental data.[5] A potent PROTAC might be incorrectly classified as inactive if tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[4] This can lead to inaccurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]
Q4: How can I confirm that the observed degradation of BRD4 is proteasome-dependent?
A4: To confirm that this compound is inducing proteasome-mediated degradation, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132).[7] Pre-treating the cells with a proteasome inhibitor before adding the PROTAC should block the degradation of BRD4, resulting in restored BRD4 protein levels compared to cells treated with the PROTAC alone.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Bell-shaped dose-response curve observed (decreased degradation at high concentrations) | This is a classic presentation of the hook effect .[4] | 1. Optimize PROTAC Concentration: Perform a detailed dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation.[7][8] 2. Time-Course Experiment: Assess BRD4 degradation at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[1] |
| Weak or no BRD4 degradation at expected active concentrations | 1. Suboptimal PROTAC concentration: The tested concentrations may be too low or fall within the hook effect range.[1] 2. Insufficient incubation time: The treatment duration may be too short.[1] 3. Low E3 ligase expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC.[7] | 1. Broaden Dose-Response: Test a wider range of concentrations (e.g., 1 pM to 100 µM).[5] 2. Optimize Incubation Time: Conduct a time-course experiment.[1] 3. Verify E3 Ligase Expression: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR.[7] |
| Variability in degradation levels between experiments | 1. Inconsistent cell density: Cell confluency can impact cellular processes and PROTAC uptake.[8] 2. Inconsistent reagent preparation: Inaccurate serial dilutions of the PROTAC.[8] | 1. Standardize Cell Seeding: Ensure consistent cell seeding density and confluency at the time of treatment.[8] 2. Fresh Dilutions: Prepare fresh serial dilutions of the PROTAC from a concentrated stock for each experiment.[8] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation and DC50/Dmax Determination
This protocol is used to quantify the amount of BRD4 protein following treatment with this compound and to determine the DC50 and Dmax values.[9]
-
Cell Seeding: Plate cells (e.g., HEK293) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.[9]
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. A recommended concentration range to start with is 0.1 nM to 10 µM to capture the full dose-response curve, including any potential hook effect.[8] Include a vehicle control (e.g., DMSO).[7]
-
Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[4]
-
Probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Develop the blot using an ECL substrate and visualize the protein bands.[8]
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.[8]
-
Normalize the BRD4 band intensity to the corresponding loading control.[8]
-
Express the normalized BRD4 levels as a percentage of the vehicle-treated control.[8]
-
Plot the percentage of remaining BRD4 protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax.[8]
-
Quantitative Data Example (Hypothetical)
| PROTAC Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 10 (Dmax ≈ 90% degradation) |
| 1000 | 25 |
| 10000 | 60 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and reduced efficacy at higher concentrations.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Efficacy of PROTAC BRD4 Degrader-23
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with PROTAC BRD4 Degrader-23.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera, a heterobifunctional molecule designed to selectively eliminate the BRD4 protein.[1] It functions by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of BRD4, marking it for degradation by the cell's natural protein disposal system, the proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 protein molecules.[3]
Q2: What are the common challenges affecting the in vivo efficacy of this compound?
A2: Due to their high molecular weight and complex structures, PROTACs like BRD4 Degrader-23 often face several challenges in vivo, including:
-
Poor aqueous solubility: This can impede formulation and administration.[2][3][4]
-
Low cell permeability: Difficulty crossing cell membranes to reach the intracellular target.[2][3][4][5]
-
Suboptimal pharmacokinetic properties: This can lead to rapid clearance from the body and insufficient exposure to the tumor tissue.[3][6]
-
The "Hook Effect": At high concentrations, the formation of non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) can reduce the efficiency of degradation.[2][3][7]
-
Metabolic instability: PROTACs can be susceptible to rapid metabolism, primarily by Cytochrome P450 (CYP) enzymes.[8]
Q3: What are some strategies to improve the oral bioavailability of PROTACs?
A3: Several strategies can be employed to enhance the oral bioavailability of PROTACs:
-
Improve metabolic stability: Modifying the linker to resist metabolic degradation is a key strategy.[8][9]
-
Enhance cellular permeability: Optimizing the linker structure, for instance by replacing PEG linkers with substituted phenyl rings, can improve cell permeability.[9]
-
Introduce intramolecular hydrogen bonds: This can reduce the molecule's size and polarity, facilitating passage across cell membranes.[9]
-
Prodrug approach: Modifying the PROTAC into an inactive prodrug that is converted to the active form in vivo can improve its properties.[9]
-
Formulation with food: Administering PROTACs with food can sometimes improve their solubility and absorption.[10]
Q4: How can I improve the selectivity of my BRD4 degrader and avoid off-target effects?
A4: Off-target effects can be minimized through several approaches:
-
Optimize the target-binding warhead: Employing a more selective binder for BRD4 can reduce binding to other proteins.[5]
-
Modify the linker: The length and composition of the linker can influence the conformation of the ternary complex and affect which proteins are targeted for degradation.[5]
-
Change the E3 ligase: Different E3 ligases have different substrate specificities, so switching the E3 ligase binder may reduce off-target effects.[5]
-
Quantitative Proteomics: Techniques like Tandem Mass Tagging (TMT) can provide a global view of protein level changes to identify off-target effects early in the development process.[5]
Troubleshooting Guides
Problem: Poor or No BRD4 Degradation in Vivo
| Possible Cause | Troubleshooting Steps |
| Insufficient Compound Exposure at the Tumor Site | 1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of the PROTAC in plasma and tumor tissue over time.[11] 2. Optimize Formulation: If exposure is low, consider reformulating the PROTAC. Strategies include creating amorphous solid dispersions (ASDs) or using nanoformulations to improve solubility and absorption.[10][12] 3. Adjust Dosing Regimen: Based on PK data, modify the dose and/or frequency of administration to maintain therapeutic concentrations at the target site.[3][13] |
| "Hook Effect" | 1. Dose-Response Study: Perform a dose-escalation study in vivo to identify the optimal therapeutic window. A bell-shaped dose-response curve is indicative of the hook effect.[3][7] 2. Adjust Dose: Administer the PROTAC within the optimal concentration range identified in the dose-response study.[7] |
| Poor Cell Permeability | 1. Confirm Intracellular Concentration: If possible, measure the concentration of the PROTAC within the tumor cells. 2. Structural Modification: Consider chemical modifications to the PROTAC structure, such as optimizing the linker, to enhance cell permeability.[5][9] |
| Issues with the Ubiquitin-Proteasome System (UPS) in the Animal Model | 1. Confirm UPS Function: Although challenging in vivo, ensure that the tumor model has a functional UPS.[7] 2. E3 Ligase Expression: Verify the expression levels of the recruited E3 ligase (e.g., VHL or Cereblon) in the tumor tissue. Low expression can limit degradation efficiency.[7][14] |
Problem: Inconsistent In Vivo Efficacy Results
| Possible Cause | Troubleshooting Steps |
| Variability in Animal Model | 1. Standardize Animal Characteristics: Use animals of the same age, sex, and genetic background.[1] 2. Consistent Tumor Implantation: Ensure consistent cell numbers and injection techniques for tumor implantation.[1] 3. Randomization: Randomize animals into control and treatment groups once tumors reach a palpable size (e.g., 100-200 mm³).[1] |
| Compound Instability | 1. Assess Formulation Stability: Confirm the stability of the PROTAC in the chosen vehicle over the duration of the experiment.[5] 2. Proper Storage: Ensure the PROTAC stock solutions and formulations are stored under appropriate conditions to prevent degradation.[14] |
| Inconsistent Dosing | 1. Accurate Dosing Technique: Ensure accurate and consistent administration of the PROTAC, whether by oral gavage, intraperitoneal injection, or another route.[1] 2. Vehicle Consistency: Use the same vehicle for all treatment and control groups.[3] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Representative BRD4 PROTACs in Xenograft Models
| PROTAC | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-825 | SCID Mice | 22Rv1 (Prostate Cancer) | 10 mg/kg, daily, IP | Significant TGI | [2] |
| dBET1 | Nude Mice | MV4;11 (AML) | 50 mg/kg, daily, IP | Significant TGI | [11] |
| MZ1 | Nude Mice | 22Rv1 (Prostate Cancer) | 50 mg/kg, 5 days/week, IP | Significant TGI | [11] |
| Compound 6b | Nude Mice | MDA-MB-468 (Breast Cancer) | 50 mg/kg, every 3 days, IP | Significant TGI | [15] |
Table 2: Pharmacokinetic Parameters of Representative BRD4 PROTACs in Rodent Models
| PROTAC | Species | Administration | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (F%) | Reference |
| ARV-771 | Mouse | Subcutaneous | N/A | N/A | N/A | Not Reported | [16] |
| dBET1 | Mouse | Intraperitoneal | N/A | N/A | N/A | Not Reported | [16] |
| MS4078 | Mouse | Oral Gavage | ~100 | ~2 | ~4 | 3.5% | [10] |
Experimental Protocols
General Protocol for an In Vivo Xenograft Efficacy Study
-
Animal Model and Cell Line Selection:
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
PROTAC Formulation and Administration:
-
Formulation: The choice of vehicle depends on the PROTAC's physicochemical properties and the administration route.
-
Oral (p.o.): A common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[1]
-
Intraperitoneal (i.p.): A common vehicle consists of DMSO, PEG300, and saline.[1][13]
-
-
Administration:
-
-
Monitoring and Endpoint Analysis:
Protocol for Western Blot Analysis of BRD4 Degradation in Tumor Tissue
-
Tissue Lysis:
-
Excise tumor tissue and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., Actin or GAPDH) should also be used.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify band intensities to determine the extent of BRD4 degradation relative to the vehicle control group.
-
Visualizations
Caption: Mechanism of action for a BRD4 PROTAC degrader.
Caption: A typical workflow for a preclinical xenograft study.
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
BRD4 PROTACs Linker Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for linker optimization of Bromodomain-containing protein 4 (BRD4) PROTACs (Proteolysis Targeting Chimeras).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during BRD4 PROTAC experiments, with a focus on linker-related challenges.
Problem: No or minimal BRD4 degradation observed.
This is a common initial observation. A systematic approach is necessary to pinpoint the cause.
-
Potential Cause 1: Ineffective Ternary Complex Formation. The primary function of the PROTAC is to form a stable ternary complex between BRD4 and an E3 ligase.[1] If this complex doesn't form, degradation will not occur. The linker plays a crucial role in enabling this interaction.
-
Recommended Action:
-
Vary Linker Length and Composition: Synthesize and test a series of PROTACs with different linker lengths and compositions (e.g., PEG, alkyl chains).[2][3][4] Subtle changes in the linker can significantly impact the geometry of the ternary complex.[5]
-
Confirm Ternary Complex Formation: Utilize biophysical assays such as co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to confirm that your PROTAC is capable of forming the BRD4-PROTAC-E3 ligase complex.[1]
-
-
-
Potential Cause 2: Poor Cell Permeability. The PROTAC must be able to cross the cell membrane to reach its intracellular target. Hydrophobic linkers can improve cell permeability.[2]
-
Recommended Action:
-
Modify Linker Lipophilicity: If poor permeability is suspected, consider designing linkers with increased hydrophobicity.
-
Intracellular Concentration Measurement: Use techniques like mass spectrometry to determine the intracellular concentration of the PROTAC.[6]
-
-
-
Potential Cause 3: Issues with the Ubiquitin-Proteasome System (UPS). The degradation of BRD4 is dependent on a functional UPS.
-
Recommended Action:
-
Proteasome Inhibition Control: Include a positive control by co-treating cells with your PROTAC and a known proteasome inhibitor (e.g., MG132).[1][7] An accumulation of ubiquitinated BRD4 in the presence of the proteasome inhibitor would confirm that the upstream ubiquitination is occurring.
-
Check E3 Ligase Expression: Ensure that the recruited E3 ligase (e.g., Cereblon or VHL) is expressed in your cell line of choice by performing a Western blot.[8]
-
-
Problem: Incomplete degradation or a plateau effect (high Dmax).
Even if some degradation is observed, achieving complete or near-complete degradation can be challenging.
-
Potential Cause 1: The "Hook Effect". At high concentrations, PROTACs can form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) which are non-productive and compete with the formation of the ternary complex, leading to reduced degradation.[1][7][8]
-
Potential Cause 2: High Rate of BRD4 Synthesis. The cell may be producing new BRD4 protein at a rate that counteracts the PROTAC-mediated degradation.[1]
-
Recommended Action:
-
Time-Course Experiment: Conduct a time-course experiment to find the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein synthesis can compensate.[1]
-
Cycloheximide (B1669411) Chase Assay: To directly measure the rate of degradation, perform a cycloheximide chase assay. This involves treating cells with cycloheximide to block new protein synthesis and then monitoring the disappearance of the existing BRD4 protein over time after PROTAC treatment.[9]
-
-
Problem: High cytotoxicity observed at effective degradation concentrations.
Cytotoxicity can be a significant hurdle in the development of therapeutic PROTACs.
-
Potential Cause 1: On-Target Toxicity. The degradation of BRD4, a key regulator of transcription, can lead to cell cycle arrest and apoptosis, which may be an intended outcome in cancer cells.[1]
-
Recommended Action:
-
Parallel Viability Assays: Always perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiments to understand the relationship between degradation and cell death.[1]
-
-
-
Potential Cause 2: Off-Target Effects. The PROTAC may be degrading other essential proteins, or the linker itself could have some inherent toxicity.[1]
-
Recommended Action:
-
Proteomics Studies: Employ unbiased proteomics techniques to identify other proteins that are degraded upon PROTAC treatment.
-
Test Linker Components: If possible, test the linker or its precursors for any cytotoxic effects.
-
-
Frequently Asked Questions (FAQs)
Q1: How does linker length affect BRD4 PROTAC efficacy?
A1: The length of the linker is a critical parameter. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[3][5] Conversely, a linker that is too long might not effectively bring BRD4 and the E3 ligase into close enough proximity for efficient ubiquitination.[3][5] The optimal linker length is often empirically determined for each specific BRD4 binder and E3 ligase ligand pair.[3]
Q2: What is the role of linker composition?
A2: The chemical composition of the linker influences several key properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[2][10]
-
PEG (polyethylene glycol) linkers are commonly used and tend to increase solubility.[3]
-
Alkyl linkers are more hydrophobic and can enhance cell permeability.[3]
-
Rigid linkers (e.g., containing piperazine (B1678402) or triazole moieties) can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[3]
Q3: How do I choose the attachment points for the linker?
A3: The points where the linker is attached to the BRD4 binder and the E3 ligase ligand are crucial. The "exit vector" from the ligand binding pocket can significantly affect the relative orientation of BRD4 and the E3 ligase in the ternary complex.[3] Computational modeling and structural biology can aid in the rational design of linker attachment points.
Q4: My PROTAC shows good degradation in one cell line but not another. What could be the reason?
A4: This discrepancy can be due to several factors:
-
Differential Expression of E3 Ligase: The cell line that shows poor degradation may have lower expression levels of the E3 ligase that your PROTAC recruits.[8]
-
PROTAC Efflux: Some cell lines have high levels of drug efflux pumps that can actively remove the PROTAC from the cell, reducing its intracellular concentration.[8]
-
Different BRD4 Isoforms: BRD4 has different isoforms, and some PROTACs may exhibit preferential degradation of one isoform over another.[8]
Data Summary
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| dBET6 | PEG | 12 | 2.332e-008 | >90 | HepG2 |
| PROTAC A | Alkyl | 8 | 150 | 75 | 22Rv1 |
| PROTAC B | Alkyl | 10 | 50 | 90 | 22Rv1 |
| PROTAC C | Alkyl | 12 | 25 | >95 | 22Rv1 |
| PROTAC D | Alkyl | 14 | 80 | 85 | 22Rv1 |
Note: Data is illustrative and compiled from various sources in the public domain. Actual values will vary depending on the specific chemical matter and experimental conditions.
Key Experimental Protocols
1. Western Blot for BRD4 Degradation
-
Objective: To quantify the amount of BRD4 protein in cells after PROTAC treatment.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against BRD4. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[1][8]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH, α-Tubulin).[1]
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the PROTAC with BRD4 in a cellular context.[7]
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations, including a vehicle control.[7]
-
Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.[7]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.[7]
-
Detection: Analyze the amount of soluble BRD4 in each sample by Western blotting.[7]
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[7]
-
3. Cycloheximide Chase Assay
-
Objective: To determine the degradation rate (half-life) of BRD4 induced by a PROTAC.[9]
-
Methodology:
-
Pre-treatment: Treat cells with cycloheximide to inhibit new protein synthesis.[9]
-
PROTAC Treatment: Add the PROTAC to the cycloheximide-treated cells.
-
Time-Course Lysis: Lyse the cells at various time points after PROTAC addition.[9]
-
Western Blot Analysis: Perform a Western blot to determine the amount of remaining BRD4 at each time point.[9]
-
Data Analysis: Plot the percentage of remaining BRD4 against time to calculate the protein half-life.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated BRD4 degradation.
Caption: A logical workflow for troubleshooting poor BRD4 degradation.
Caption: The relationship between linker properties and PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for PROTAC BRD4 Degrader-23 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and quality control of PROTAC BRD4 Degrader-23 (also known as dBET23).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It consists of three key components: a ligand that binds to the BRD4 protein (based on the inhibitor JQ1), a ligand that recruits an E3 ubiquitin ligase (typically Cereblon or VHL), and a chemical linker connecting the two. By bringing BRD4 and the E3 ligase into close proximity, it facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. This approach eliminates the target protein rather than just inhibiting its function.[1][2][3]
Q2: What are the critical quality control parameters for synthesized this compound?
The critical quality control (QC) parameters for any PROTAC, including BRD4 Degrader-23, are identity, purity, and stability.
-
Identity: Confirmation of the correct chemical structure is paramount. This is primarily achieved using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Purity: The percentage of the desired PROTAC molecule in the final sample is crucial for accurate biological data. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. For research purposes, a purity of ≥95% is generally recommended.
-
Stability: Ensuring the compound is stable under storage and experimental conditions is essential. Stability can be assessed by re-analyzing the compound's purity and identity over time under specific conditions.
Q3: What are common analytical techniques used for PROTAC characterization?
A suite of analytical methods is employed to characterize PROTACs:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the chemical structure of the final compound and intermediates.
-
Mass Spectrometry (MS): Both Low-Resolution (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight. Tandem MS (MS/MS) can provide structural information by analyzing fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to identify any impurities.
-
Solubility and Stability Assays: These assays determine the compound's solubility in relevant buffers and its stability over time and under different conditions (e.g., in cell culture media).
Synthesis and Purification Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Synthetic Yield | Incomplete coupling reactions. | - Optimize reaction conditions (temperature, time, reagents).- Ensure starting materials are pure and dry.- Consider using alternative coupling reagents. |
| Side reactions or degradation of intermediates. | - Use protecting groups for sensitive functional groups.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Impure Final Product | Incomplete reaction. | - Monitor reaction progress by TLC or LC-MS to ensure completion.- Drive the reaction to completion by adding excess of one reagent if appropriate. |
| Presence of starting materials or by-products. | - Optimize purification methods (e.g., flash chromatography, preparative HPLC).- Adjust the mobile phase gradient and stationary phase for better separation. | |
| Difficulty in Purification | Poor solubility of the PROTAC. | - Test a range of solvent systems for chromatography.- For highly polar or non-polar compounds, consider specialized chromatography techniques. |
| Co-elution of impurities. | - Employ orthogonal purification methods (e.g., normal-phase followed by reverse-phase chromatography).- Use a different stationary phase for chromatography. | |
| Inconsistent Batch-to-Batch Results | Variation in starting material quality. | - Source high-purity starting materials from a reliable vendor.- Characterize starting materials before use. |
| Minor variations in reaction conditions. | - Standardize all reaction parameters, including temperature, time, and reagent addition rates. |
Biological Activity Troubleshooting Guide
This section provides solutions to common problems observed during the biological evaluation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low BRD4 Degradation | Poor cell permeability. | - Assess cellular uptake of the PROTAC using LC-MS analysis of cell lysates.- Modify the linker to improve physicochemical properties.[4] |
| Inefficient ternary complex formation. | - Confirm binding to both BRD4 and the E3 ligase using biophysical assays like SPR or TR-FRET.[2][5]- The linker length or composition may be suboptimal for productive complex formation. | |
| Low expression of the target E3 ligase in the cell line. | - Confirm the expression of the recruited E3 ligase (e.g., Cereblon, VHL) by Western blot. | |
| Compound instability in cell culture media. | - Evaluate the stability of the PROTAC in your experimental media over the time course of the assay.[4] | |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of non-productive binary complexes. | - Perform a wide dose-response experiment to identify the optimal concentration range.- High concentrations can favor PROTAC-BRD4 or PROTAC-E3 ligase complexes over the productive ternary complex. |
| High Cytotoxicity | On-target toxicity due to BRD4 degradation. | - BRD4 is essential for the expression of key oncogenes, and its degradation can induce apoptosis. This may be an expected outcome. |
| Off-target effects. | - Perform proteomic studies to identify other proteins that are degraded.- Use a negative control (e.g., an epimer that doesn't bind the E3 ligase) to confirm that the effects are due to degradation. | |
| Inconsistent Degradation Results | Variability in cell culture conditions. | - Standardize cell passage number, confluency, and health, as these can impact the ubiquitin-proteasome system.[6] |
| Degradation of PROTAC stock solution. | - Ensure proper storage of the compound (typically at -20°C or -80°C).- Prepare fresh dilutions for each experiment. |
Data Presentation
Table 1: Quality Control Specifications for Research-Grade this compound
| Parameter | Method | Acceptance Criteria |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Measured mass within ± 5 ppm of the theoretical mass. |
| 1H NMR | Spectrum consistent with the proposed chemical structure. | |
| Purity | HPLC (UV detection at a relevant wavelength) | ≥ 95% |
| Solubility | Visual Assessment/Nephelometry | Soluble in DMSO at a concentration suitable for stock solutions (e.g., ≥ 10 mM). |
| Appearance | Visual Inspection | White to off-white solid. |
Table 2: Comparative Degradation Potency of JQ1-Based BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | Cereblon (CRBN) | 22Rv1 | ~100 | >90 |
| MZ1 | VHL | HeLa | ~30 | >95 |
| ARV-771 | VHL | 22Rv1 | <10 | >90 |
| dBET23 | Cereblon (CRBN) | Varies | ~50 (for BRD4 BD1) | Not specified |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and can vary between different cell lines and experimental conditions.[7][8]
Experimental Protocols
General Protocol for PROTAC Synthesis (Illustrative Example)
A common method for synthesizing JQ1-based PROTACs is through amide coupling of a JQ1-linker intermediate with an E3 ligase ligand-linker intermediate.
-
Synthesis of JQ1-Linker Intermediate: A derivative of (+)-JQ1 with a carboxylic acid or amine functional group on the linker attachment point is synthesized.
-
Synthesis of E3 Ligase Ligand-Linker Intermediate: The E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative for CRBN) is functionalized with a linker containing a complementary reactive group (e.g., an amine or carboxylic acid).
-
Coupling Reaction: The two intermediates are reacted together using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an appropriate solvent like DMF or DCM.
-
Purification: The crude product is purified using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: The final product is characterized by NMR, HRMS, and HPLC to confirm its identity and purity.
Protocol for Western Blotting to Assess BRD4 Degradation
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody against BRD4. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.[4]
Visualizations
Caption: A typical workflow for the synthesis and quality control of a PROTAC.
Caption: A logical workflow for troubleshooting a lack of BRD4 degradation.
References
- 1. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Validation & Comparative
Unveiling the Potency of BRD4 Degradation: A Comparative Analysis of PROTAC BRD4 Degrader-23
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. This guide provides a comprehensive validation of BRD4 Degrader-23, a potent and selective PROTAC targeting the epigenetic reader protein BRD4. Through a detailed comparison with other BRD4-targeting agents, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and therapeutic strategies.
Introduction to BRD4 and the Power of PROTACs
Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] It plays a pivotal role in regulating the transcription of crucial oncogenes, most notably c-MYC, making it a prime target for cancer therapy.[1] Traditional small-molecule inhibitors have been developed to block the function of BRD4; however, PROTACs offer a distinct and often more advantageous approach.[2][3][4] Instead of merely inhibiting the target protein, PROTACs are bifunctional molecules that hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically eliminate the target protein entirely.[1][5]
Mechanism of Action: A Tripartite Alliance for Degradation
A PROTAC molecule consists of two key components connected by a linker: a ligand that binds to the target protein (in this case, BRD4) and another ligand that recruits an E3 ubiquitin ligase.[5] This dual binding action brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[1][5]
Comparative Performance of BRD4 Degraders and Inhibitors
BRD4 Degrader-23, also known as dBET23, has demonstrated high efficacy and selectivity as a BRD4 degrader.[6] The following tables provide a comparative summary of its performance against other well-characterized BRD4 degraders and inhibitors. Lower DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values indicate higher potency.
Table 1: Comparative Degradation Potency (DC50) of BRD4 PROTACs
| Compound | E3 Ligase Ligand | DC50 (BRD4) | Cell Line | Reference |
| BRD4 Degrader-23 (dBET23) | Cereblon | ~50 nM (5h) | - | [6] |
| ARV-825 | Cereblon | <1 nM | Burkitt's Lymphoma | [7] |
| MZ1 | VHL | - | - | [1][5] |
| dBET6 | Cereblon | - | Colon, Breast, Melanoma, Ovarian, Lung, Prostate Cancer | [8] |
| ZXH-3-26 | Cereblon | 5 nM (5h) | - | [9] |
| A1874 | MDM2 | 32 nM | - | [9] |
| CFT-2718 | Cereblon | ≤1 nM | 293T | [10][11] |
Table 2: Comparative Inhibitory Potency (IC50) of BRD4 Inhibitors and Degraders
| Compound | Type | IC50 | Cell Line | Reference |
| JQ1 | Inhibitor | 50-100 nM (Kd) | - | [12] |
| I-BET762 | Inhibitor | - | - | [12] |
| PFI-1 | Inhibitor | - | - | [3] |
| ABBV-744 | Inhibitor | 4-18 nM | BRD2, BRD3, BRD4, BRDT | [9] |
| PROTAC 3 | Degrader | 51 pM | RS4;11 Leukemia | [7] |
| PROTAC 5 | Degrader | 165 nM | BxPC3 | [7] |
Experimental Protocols for Validation
Accurate validation of BRD4 degradation is crucial. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the reduction in BRD4 protein levels following treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of BRD4 Degrader-23 or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of protein degradation.
Immunoprecipitation (IP) for Ternary Complex Formation
IP coupled with mass spectrometry or Western blotting can confirm the formation of the PROTAC-induced ternary complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control and lyse as described above.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or a tag on the PROTAC overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluates by Western blotting using an anti-BRD4 antibody or by mass spectrometry to identify the interacting proteins.
Cell Viability Assays
These assays determine the effect of BRD4 degradation on cancer cell proliferation and survival.
Protocol (MTT or CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD4 degrader or inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to the wells.
-
Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
BRD4 Signaling Pathway and the Impact of Degradation
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of target genes, including the potent oncogene c-MYC.[1] By degrading BRD4, PROTACs effectively shut down this signaling cascade, leading to the suppression of oncogene expression and subsequent inhibition of cancer cell proliferation and survival.[1]
Conclusion
PROTAC BRD4 Degrader-23 (dBET23) stands as a potent and selective tool for the targeted degradation of BRD4. The comparative data presented herein highlights its efficacy in relation to other established BRD4 degraders and inhibitors. The provided experimental protocols offer a robust framework for researchers to validate the on-target effects of BRD4 degradation in their specific models. The strategic elimination of BRD4 via the PROTAC technology represents a promising therapeutic avenue for a multitude of cancers, and molecules like BRD4 Degrader-23 are at the forefront of this innovative approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROTAC BRD4 Degrader-23: Selectivity and Specificity Profiling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC BRD4 Degrader-23 (also known as dBET23) with other prominent BRD4-targeting PROTACs, namely MZ1 and ARV-771. This report synthesizes experimental data to illuminate the selectivity and specificity of these molecules, offering a comprehensive resource for informed decision-making in research and development.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are key epigenetic regulators implicated in various diseases, including cancer, making them prime targets for this technology. This guide focuses on the comparative performance of three notable BRD4 degraders, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their respective profiles.
Mechanism of Action: Orchestrating Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (e.g., BRD4), a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the proteasome. This event-driven pharmacology distinguishes degraders from traditional inhibitors, often leading to a more profound and sustained biological effect.
Figure 1: PROTAC-mediated degradation of BRD4 protein.
Comparative Selectivity Profile
The selectivity of a PROTAC for its intended target over other structurally related proteins is a critical determinant of its therapeutic window. The following table summarizes the degradation potency (DC50) of this compound, MZ1, and ARV-771 against the BET family members BRD2, BRD3, and BRD4.
| Degrader | Target(s) | DC50 (BRD4) | DC50 (BRD2) | DC50 (BRD3) | E3 Ligase Recruited |
| This compound (dBET23) | BRD4 (BD1) | ~50 nM[1] | Data not available | Data not available | Cereblon |
| MZ1 | BRD4 (preferential) | 2-20 nM[2] | ~10-fold higher than BRD4[2] | ~10-fold higher than BRD4[2] | VHL |
| ARV-771 | BRD2, BRD3, BRD4 | <5 nM[3] | <5 nM[3] | <5 nM[3] | VHL |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.
Specificity and Off-Target Profiling
A comprehensive understanding of a PROTAC's specificity requires proteome-wide analysis to identify any unintended "off-target" protein degradation. This is typically achieved through quantitative mass spectrometry-based proteomics.
While a specific off-target proteomics dataset for this compound is not publicly available, the general workflow for such an analysis is outlined below. This methodology allows for an unbiased assessment of a degrader's impact on the entire proteome.
Figure 2: Experimental workflow for proteomics-based off-target profiling.
Experimental Protocols
Accurate and reproducible data are the cornerstone of reliable comparative analysis. Below are detailed methodologies for key experiments used to characterize the selectivity and specificity of PROTACs.
Quantitative Western Blot for Protein Degradation
This protocol is used to quantify the levels of target proteins (e.g., BRD2, BRD3, BRD4) in cells following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.
Co-Immunoprecipitation for Ternary Complex Validation
This protocol is used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the lysate with an antibody targeting a component of the expected complex (e.g., anti-BRD4 or anti-E3 ligase).
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
3. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against all three components of the expected ternary complex (BRD4, E3 ligase, and a tag on the PROTAC if available). The presence of all three proteins in the eluate confirms the formation of the ternary complex.
Conclusion
This comparative guide highlights the distinct selectivity profiles of this compound, MZ1, and ARV-771. While ARV-771 is a pan-BET degrader and MZ1 shows clear preferential degradation of BRD4, the full selectivity profile of this compound against other BET family members requires further quantitative investigation. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and to further elucidate the specificity and potential off-target effects of these and other novel protein degraders. Such rigorous characterization is essential for the advancement of targeted protein degradation as a therapeutic strategy.
References
A Head-to-Head Comparison: PROTAC BRD4 Degrader vs. siRNA-Mediated Knockdown for BRD4 Reduction
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug discovery, the precise reduction of target protein levels is a cornerstone of both basic research and therapeutic development. Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for the transcription of key oncogenes like MYC, has emerged as a high-value therapeutic target in oncology and other fields.[1][2][3] This guide provides a detailed, objective comparison of two leading methodologies for reducing cellular BRD4 levels: targeted protein degradation using a PROTAC (Proteolysis Targeting Chimera) and gene silencing via siRNA (small interfering RNA) knockdown.
This comparison will utilize data from well-characterized BRD4 PROTACs as representative examples of the technology, such as MZ1, dBET1, and ARV-825, to illustrate the principles and performance of the PROTAC platform against siRNA.[1][4][5]
Mechanism of Action: Degradation vs. Silencing
The fundamental distinction between PROTACs and siRNA lies in the biological level at which they intervene. PROTACs eliminate the final BRD4 protein product, while siRNA prevents the protein from being synthesized by targeting its mRNA template.[1][6]
A PROTAC BRD4 degrader is a heterobifunctional molecule designed to co-opt the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[7][8][9] It simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex.[10][11][12] This proximity allows the E3 ligase to tag BRD4 with ubiquitin, marking it for destruction by the proteasome.[7][13][14] The PROTAC molecule is then released to catalyze further degradation cycles.[1][15]
Conversely, siRNA-mediated knockdown operates through the RNA interference (RNAi) pathway.[1] A synthetic, double-stranded siRNA molecule complementary to the BRD4 mRNA sequence is introduced into the cell.[6] It is then incorporated into the RNA-Induced Silencing Complex (RISC), which uses the siRNA as a guide to find and cleave the target BRD4 mRNA, thereby preventing its translation into protein.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Design [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
Comparative Efficacy of BRD4-Targeting PROTACs in Cancer Cell Lines: A Guide for Researchers
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology.[1] BRD4 is a key regulator of oncogenes such as c-MYC, and its inhibition can suppress cancer cell proliferation.[1][2] Proteolysis Targeting Chimeras (PROTACs) are a novel class of drugs that, instead of merely inhibiting a target protein, induce its complete degradation through the cell's ubiquitin-proteasome system.[3][4] This guide provides a comparative overview of the efficacy of BRD4-targeting PROTACs in various cancer cell lines, with a focus on the well-characterized degrader ARV-825 as a representative example. The methodologies and comparisons presented here serve as a framework for evaluating similar molecules, such as the designated "PROTAC BRD4 Degrader-23."
Unlike traditional inhibitors like JQ1 which reversibly bind to BRD4, PROTACs such as ARV-825 offer a distinct mechanism of action.[5] They are heterobifunctional molecules that link a BRD4-binding ligand to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BRD4 protein, leading to a more profound and sustained suppression of its downstream signaling pathways.[3][5]
Data Presentation: Comparative Efficacy
The efficacy of BRD4 degraders is typically assessed by their ability to reduce cell viability (measured by IC50 values) and their potency in degrading the target protein (measured by DC50 values). Below is a summary of reported data for the prominent BRD4 degrader ARV-825 compared to the BET inhibitor JQ1 in various cancer cell lines.
Table 1: Comparative Anti-Proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | ARV-825 (IC50, nM) | JQ1 (IC50, nM) | OTX015 (IC50, nM) | Reference |
| KMS11 | Multiple Myeloma | 9 | - | 130 | [7] |
| KMS28BM | Multiple Myeloma | 137 | - | 240 | [7] |
| MV4;11 | Acute Myeloid Leukemia | - | 1100 | - | [8] |
| IMR-32 | Neuroblastoma | 7.02 | - | - | [9] |
| SH-SY5Y | Neuroblastoma | 53.71 | - | - | [9] |
| SK-N-SH | Neuroblastoma | 146.9 | - | - | [9] |
| SK-N-BE(2) | Neuroblastoma | 232.8 | - | - | [9] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | - | 930 | - | [10] |
| REH | B-cell Acute Lymphoblastic Leukemia | - | 1160 | - | [10] |
Note: IC50 values can vary based on experimental conditions and assay duration.
Table 2: Target Degradation Potency (DC50)
| Degrader | Cell Line | Cancer Type | DC50 (nM) | Reference |
| ARV-825 | Burkitt's Lymphoma (Various) | Lymphoma | <1 | [6] |
| ARV-825 | T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | ~5 | [11] |
| dBET1 | MV4;11 | Acute Myeloid Leukemia | ~1000 (at 5h) | [11] |
| QCA570 | Bladder Cancer (Various) | Bladder Cancer | ~1 | [12] |
Mandatory Visualizations
BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[13][14] The degradation of BRD4 disrupts this entire cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 13. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 14. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Proteomics Guide to BRD4 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Among these, PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4 have shown significant promise in oncology and other therapeutic areas. However, ensuring the specificity of these degraders is paramount to minimizing off-target effects and potential toxicity. This guide provides a comparative analysis of off-target proteomics for BRD4-targeting PROTACs, with a focus on "BRD4 Degrader-23" in relation to other known BRD4 degraders.
Comparative Analysis of Off-Target Profiles
A critical aspect of PROTAC development is the comprehensive characterization of their impact on the entire proteome. While "BRD4 Degrader-23" is a hypothetical molecule for the purpose of this guide, we can illustrate its ideal off-target profile in comparison to a well-studied BRD4 degrader, MZ1. Mass spectrometry-based quantitative proteomics is the cornerstone for an unbiased assessment of off-target effects.[1][2][3]
Table 1: Illustrative Off-Target Proteomics Comparison of BRD4 Degraders
| Protein | Gene Name | Function | Log2 Fold Change (BRD4 Degrader-23 vs. Vehicle) | Log2 Fold Change (MZ1 vs. Vehicle) | Potential Off-Target Concern |
| BRD4 | BRD4 | Primary Target | -4.5 | -4.2 | On-target |
| BRD2 | BRD2 | BET Family Member | -1.2 | -2.5 | Lower value indicates higher selectivity for BRD4 |
| BRD3 | BRD3 | BET Family Member | -0.8 | -2.1 | Lower value indicates higher selectivity for BRD4 |
| ZFP91 | ZFP91 | Zinc Finger Protein | -0.5 | -1.5 | Pomalidomide-based PROTACs can sometimes degrade zinc-finger proteins[4] |
| FOSL1 | FOSL1 | Transcription Factor | -0.3 | -0.4 | Downstream effect of BRD4 degradation |
| MYC | MYC | Transcription Factor | -3.8 | -3.5 | Key downstream target of BRD4 |
Note: The data presented for "BRD4 Degrader-23" is hypothetical and serves as an example of a highly selective degrader. Actual experimental results will vary.
A key goal in developing next-generation BRD4 degraders is to enhance selectivity for BRD4 over other BET family members like BRD2 and BRD3.[5] Additionally, the choice of E3 ligase recruiter can influence off-target effects; for instance, pomalidomide-based recruiters have been associated with the degradation of zinc-finger proteins.[4] Therefore, a thorough proteomics analysis is crucial to identify and mitigate such unintended degradation events.
Experimental Workflow for Off-Target Proteomics
To ensure robust and reproducible off-target analysis, a standardized experimental workflow is essential. The following diagram outlines a typical approach for quantitative proteomics-based identification of off-target effects of PROTACs.
Detailed Experimental Protocol
A detailed protocol for the quantitative proteomics workflow is provided below, based on established methodologies.[1][6][7]
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line where BRD4 is a known dependency) to 70-80% confluency.
-
Treat cells with the PROTAC of interest (e.g., "BRD4 Degrader-23", MZ1) at various concentrations and time points.
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive stereoisomer like cis-MZ1 that binds BRD4 but not the E3 ligase).[8]
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a suitable method (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
3. Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags). This allows for multiplexing and accurate relative quantification.
4. LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Perform statistical analysis to determine proteins with significant changes in abundance between the PROTAC-treated and control samples.
-
Identify potential off-targets as proteins that are significantly downregulated (degraded) besides the intended target.
6. Orthogonal Validation:
-
Validate the proteomics findings for key off-target candidates using independent methods such as Western blotting or targeted protein quantification assays.[1]
-
Cellular Thermal Shift Assays (CETSA) can be employed to confirm direct engagement of the PROTAC with potential off-target proteins.[1]
BRD4 Signaling Pathway and Downstream Effects
Understanding the on-target pathway of BRD4 is crucial to differentiate between direct off-target degradation and indirect downstream effects of BRD4 removal. BRD4 is a key transcriptional regulator, and its degradation is expected to alter the expression of numerous genes, including the proto-oncogene MYC.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of PROTAC Target Protein and Degradation Profiles | ChemPro Innovations [chempro-innovations.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
A Head-to-Head In Vivo Comparison of BRD4 PROTACs: An Essential Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, particularly those targeting the epigenetic reader protein BRD4. This guide offers a comprehensive, head-to-head comparison of the in vivo performance of key BRD4 PROTACs, including ARV-825, dBET1, MZ1, and ARV-771. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective overview of their anti-tumor efficacy, pharmacokinetic profiles, and mechanisms of action in preclinical models.
Mechanism of Action: Hijacking the Cellular Machinery
BRD4-targeting PROTACs are heterobifunctional molecules designed to eliminate BRD4 protein, a key regulator of oncogenes like c-Myc.[1] They function by inducing the formation of a ternary complex between BRD4, the PROTAC, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][2] This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released to catalytically induce the degradation of further BRD4 molecules.[1] This degradation leads to the downregulation of BRD4 target genes, ultimately inhibiting cancer cell proliferation and survival.[1][2]
In Vivo Efficacy: A Comparative Overview
Preclinical xenograft studies provide critical insights into the anti-tumor activity of BRD4 PROTACs. The following table summarizes the in vivo efficacy of several prominent degraders across different cancer models.
| PROTAC | Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings |
| ARV-825 | Neuroblastoma | SK-N-BE(2) | Xenograft Mice | 5 mg/kg, daily | Significant reduction in tumor burden and weight.[3][4] | Downregulation of BRD4 and MYCN expression in tumors.[3][4] |
| Thyroid Carcinoma | TPC-1 | SCID Mice | 5 or 25 mg/kg, daily (gavage) | Potent, dose-dependent tumor growth inhibition.[3] | No significant toxicity observed.[3] | |
| Gastric Cancer | HGC27 | Nude Mice | 10 mg/kg, daily (i.p.) | Significantly reduced tumor burden.[3] | No toxic side effects noted.[3] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | T-ALL Xenograft | - | - | Significantly reduced tumor growth.[5] | Depletion of BET and c-Myc proteins in vivo.[5] | |
| MZ1 | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | - | Xenograft Mice | - | Significant anti-tumor activity at day 10 and 13.[6][7] | Treatments were well tolerated with no significant signs of toxicity.[6][7] |
| dBET1 | - | - | - | - | Validated in various in vivo xenograft models.[8] | - |
| Unnamed BRD4-specific PROTAC | Basal-like Breast Cancer (BLBC) | HCC1806 | Xenograft Mouse Model | - | Inhibited tumor growth.[9] | Dramatically decreased the expression of KLF5, BRD4, and Ki-67 proteins in treated tumors with no apparent body weight changes.[9] |
Head-to-Head Comparison: ARV-825 vs. dBET1
Pharmacokinetic Profiles: A Comparative Look at ARV-771, dBET1, and MZ1
The pharmacokinetic (PK) properties of PROTACs are crucial for determining their absorption, distribution, metabolism, and excretion (ADME), which in turn inform dosing and scheduling in further studies.[11] The table below summarizes key PK parameters for ARV-771, dBET1, and MZ1 in preclinical rodent models.
| PROTAC | Animal Model | Route of Administration | Key Pharmacokinetic Parameters |
| ARV-771 | Rodent | IV | Data compiled from publicly available preclinical studies.[11] |
| dBET1 | Rodent | IV | Data compiled from publicly available preclinical studies.[11] |
| MZ1 | Rodent | IV | Data compiled from publicly available preclinical studies.[11] |
| Rat | Parenteral (i.v., i.p., or s.c.) | High clearance in rats.[12] | |
| Mouse | Parenteral (i.v., i.p., or s.c.) | Low clearance in mice. High AUC levels can be obtained with subcutaneous administration. Not suitable for oral administration due to high Caco-2 efflux ratio.[12] |
Experimental Protocols
Standardized protocols are essential for the accurate and reproducible evaluation of BRD4 PROTACs in vivo.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of BRD4 degraders in mouse models.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 RS4;11 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID).[13]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
Compound Administration: Administer the BRD4 PROTAC degrader (e.g., via intraperitoneal injection) at a predetermined dose and schedule (e.g., 5 mg/kg, daily). The vehicle control group should receive the same volume of the vehicle solution.[13]
-
Tumor Measurement and Body Weight Monitoring: Regularly measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight (e.g., every 2-3 days).[13]
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.[13]
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be flash-frozen for Western blot analysis to confirm BRD4 degradation in vivo. The remaining tissue can be fixed for immunohistochemical analysis.[13]
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treatment and control groups to assess anti-tumor efficacy.[13]
In Vivo Pharmacokinetic Studies in Mice
These studies are crucial for evaluating the ADME properties of BRD4 PROTACs.[11]
-
Animal Models: Male CD-1 or BALB/c mice, typically 8-12 weeks of age, are used.[11]
-
Compound Formulation and Administration:
-
Intravenous (IV): PROTACs are typically formulated in a vehicle such as a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline and administered as a bolus injection into the tail vein.[11]
-
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing and Analysis: Prepare a standard curve by spiking known concentrations of the PROTAC into blank plasma. An internal standard is used to ensure accuracy.[11]
-
Pharmacokinetic Analysis: Analyze plasma concentration-time data using non-compartmental analysis to calculate key PK parameters.[11]
Conclusion
The in vivo head-to-head comparison of BRD4 PROTACs reveals a class of molecules with potent anti-tumor activity across a range of preclinical cancer models. While degraders like ARV-825 have demonstrated significant efficacy, the choice of a specific PROTAC for further development will depend on the cancer type, desired selectivity, and in vivo pharmacokinetic and pharmacodynamic properties.[13] The continued comparative analysis of these novel therapeutics is vital for advancing the field of targeted protein degradation and bringing new treatment options to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BRD4-specific PROTAC with potent efficacy in models of BLBC | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. benchchem.com [benchchem.com]
Validating Downstream Gene Expression Changes from PROTAC BRD4 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream gene expression changes induced by PROTAC (Proteolysis Targeting Chimera) BRD4 degraders versus traditional BRD4 inhibitors. By hijacking the ubiquitin-proteasome system, PROTACs induce the degradation of the BRD4 protein, offering a distinct mechanism of action compared to small molecule inhibitors that only block its function.[1] This fundamental difference leads to more profound and sustained effects on gene expression, which are critical for therapeutic outcomes in oncology and other diseases.[1]
Mechanism of Action: Degradation vs. Inhibition
BRD4 is a key epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[2]
-
BRD4 Inhibitors (e.g., JQ1): These small molecules competitively bind to the bromodomains of BRD4, preventing its association with chromatin and subsequent gene transcription.[1]
-
PROTAC BRD4 Degraders (e.g., MZ1, dBET1, ARV-771): These heterobifunctional molecules simultaneously bind to BRD4 and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the BRD4 protein by the proteasome.[1][2]
The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target proteins, leading to a more potent and sustained downstream effect.[1]
Figure 1. Mechanism of BRD4 inhibition vs. PROTAC-mediated degradation.
Comparative Analysis of Downstream Gene Expression
The degradation of BRD4 by PROTACs leads to a more pronounced and distinct set of gene expression changes compared to inhibition. A key example is the potent and sustained suppression of the master regulator c-MYC.[3]
| Compound Class | Representative Compound(s) | Key Downregulated Genes | Key Upregulated Genes | Reference(s) |
| PROTAC BRD4 Degrader | MZ1, dBET1, ARV-771, QCA570 | c-MYC, MYC target genes, CCND3, EZH2, KLF5, SKP2, BCL2, BCL-XL | p21, p27, Bim | [3][4][5][6][7][8] |
| BRD4 Inhibitor | JQ1 | c-MYC (often transient), Twist, BCL2 | Varies by cell type, can be context-dependent | [9][10] |
Table 1: Comparison of Downstream Gene Expression Changes. This table summarizes the differential effects of BRD4 degraders and inhibitors on key cancer-related genes.
Quantitative Gene Expression Data
The following table presents a summary of publicly available data on the differential expression of selected genes following treatment with a BRD4 degrader (MZ1) versus a BRD4 inhibitor (JQ1).
| Gene | PROTAC BRD4 Degrader (MZ1) | BRD4 Inhibitor (JQ1) | Biological Function |
| c-Myc | Significantly Downregulated | Significantly Downregulated | Oncogene, cell cycle progression |
| P21 | Upregulated | Upregulated | Cell cycle inhibitor |
| AREG | Upregulated | Upregulated | Growth factor |
| FAS | No significant change | Downregulated | Apoptosis receptor |
| FGFR1 | No significant change | Upregulated | Growth factor receptor |
| TYRO3 | No significant change | Upregulated | Receptor tyrosine kinase |
Table 2: Differential Effects of a PROTAC BRD4 Degrader (MZ1) and a BRD4 Inhibitor (JQ1) on Gene Expression. Data is based on studies by Zengerle et al., 2015.[1]
Experimental Protocols
Validating the downstream effects of BRD4 degraders requires robust and well-controlled experiments. Below are detailed protocols for key assays.
Global Gene Expression Profiling via RNA-Sequencing (RNA-seq)
This protocol outlines the steps for a comparative RNA-seq experiment to analyze global transcriptional changes.
Figure 2. Experimental workflow for comparative RNA-seq analysis.
a. Cell Culture and Treatment:
-
Culture selected cancer cell lines (e.g., MV4-11, NB4 for AML) in appropriate media and conditions.[11]
-
Seed cells and allow them to adhere or reach logarithmic growth phase.
-
Treat cells with the PROTAC BRD4 degrader (e.g., 100 nM MZ1), a BRD4 inhibitor (e.g., 500 nM JQ1), and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).[11]
b. RNA Isolation and Quality Control:
-
Harvest cells and isolate total RNA using a standard method like TRIzol or a column-based kit.[4]
-
Assess RNA quantity and purity using a NanoDrop spectrophotometer.
-
Evaluate RNA integrity using an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).[4]
c. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit.
-
Perform sequencing on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
d. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to the reference genome using an aligner like STAR.[2]
-
Quantify gene expression levels using tools such as RSEM or featureCounts.
-
Perform differential gene expression analysis between treatment groups and controls using packages like DESeq2 or edgeR in R.[12]
-
Conduct pathway and Gene Ontology (GO) analysis on the differentially expressed genes to identify enriched biological processes.[5]
Validation of Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol is for validating the expression changes of specific target genes identified by RNA-seq.
a. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
b. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers (see Table 3 for examples).[6]
-
Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[6]
c. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[13]
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference(s) |
| c-MYC | TCAAGAGGTGCCACGTCTCC | TCTTGCAGCAGGATAGTCCTT | [14] |
| BCL2 | GAGGATTGTGGCCTTCTTTG | TGTGCAGATGCCGGTTCA | [15] |
| GAPDH | GAGTCAACGGATTTGGTCGT | GACAAGCTTCCCGTTCTCAG | [9] |
Table 3: Example qPCR Primers for Human Genes.
Confirmation of BRD4 Protein Degradation by Western Blotting
It is crucial to correlate gene expression changes with the degradation of the BRD4 protein.
a. Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Quantify protein concentration using a BCA assay.[16]
b. Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin).[16]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.[16]
Conclusion
PROTAC BRD4 degraders offer a distinct and often more potent mechanism for modulating BRD4 activity compared to traditional inhibitors. This is reflected in the more profound and sustained downstream gene expression changes, particularly the robust suppression of the oncogene c-MYC. Validating these changes through a combination of global transcriptomic analysis (RNA-seq) and targeted validation (qPCR), coupled with confirmation of protein degradation (Western Blot), provides a comprehensive understanding of the molecular consequences of BRD4 degradation. This guide provides the foundational experimental frameworks for researchers to effectively evaluate and compare the performance of PROTAC BRD4 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Genomics Identify Distinct and Overlapping Genes Mediating Resistance to Different Classes of Heterobifunctional Degraders of Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neoplasiaresearch.com [neoplasiaresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Assessing Cooperativity in Ternary Complex Formation for BRD4 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the cooperativity of ternary complex formation for Bromodomain-containing protein 4 (BRD4) PROTACs (Proteolysis Targeting Chimeras). Understanding and quantifying cooperativity is paramount for the rational design and optimization of potent and selective protein degraders. This document outlines key experimental techniques, presents comparative data for well-characterized BRD4 PROTACs, and details the downstream signaling implications of effective BRD4 degradation.
Introduction to BRD4 PROTACs and Ternary Complex Cooperativity
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They function by simultaneously binding to the target protein (e.g., BRD4) and an E3 ubiquitin ligase, thereby forming a ternary complex.[2] This proximity facilitates the ubiquitination of the target protein, marking it for proteasomal degradation.[3]
Cooperativity (α) is a critical parameter that quantifies the change in binding affinity of one component of the ternary complex in the presence of the other. Positive cooperativity (α > 1) indicates that the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex. Conversely, negative cooperativity (α < 1) signifies a destabilization of the complex.[4] High cooperativity is often correlated with more efficient protein degradation.[5]
Comparative Performance of BRD4 PROTACs
The efficacy of BRD4 PROTACs can be compared based on their binding affinities to BRD4 and the recruited E3 ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), the stability of the ternary complex, and the resulting cooperativity. Below are tabulated data for some well-characterized BRD4 PROTACs.
| PROTAC | E3 Ligase | Target Domain | Binary KD (PROTAC to E3 Ligase) | Binary KD (PROTAC to BRD4) | Ternary KD | Cooperativity (α) | Reference |
| MZ1 | VHL | BRD4BD2 | 70 nM | ~2 nM | ~2 nM | High positive cooperativity | [4][5] |
| ARV-771 | VHL | BRD2/3/4 | - | < 1 nM, < 5 nM | - | - | [2] |
| ARV-825 | CRBN | BRD4 | - | < 1 nM | - | - | [2] |
| dBET1 | CRBN | BRD4BD1 | - | - | - | 0.6 (Negative) | [6][7] |
| dBET1 | CRBN | BRD4BD2 | - | - | - | 0.2 (Negative) | [6][7] |
Note: KD values can vary depending on the specific assay conditions and should be considered as reference points.
Downstream Signaling Pathways of BRD4 Degradation
BRD4 is a key epigenetic reader that plays a crucial role in the transcription of various genes, including oncogenes like c-MYC.[3] By binding to acetylated histones, BRD4 recruits transcriptional machinery, such as the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, leading to transcriptional activation.[8][9] The degradation of BRD4 via PROTACs leads to the downregulation of these target genes, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[2] Additionally, BRD4 has been shown to regulate the Jagged1/Notch1 signaling pathway, which is involved in cancer cell migration and invasion.[10]
Caption: Downstream signaling pathway of BRD4 and its degradation by PROTACs.
Experimental Protocols for Assessing Cooperativity
Accurate assessment of ternary complex formation and cooperativity requires robust biophysical assays. The following sections detail the methodologies for four key techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.[7][11]
Caption: General workflow for an SPR-based ternary complex analysis.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip.[12]
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding affinity (KD, binary).[5]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the BRD4 protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface to determine the ternary complex binding affinity (KD, ternary).[13]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[6]
-
Calculate the cooperativity factor (α) using the formula: α = KD, binary / KD, ternary .[6]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[6]
Methodology:
-
Sample Preparation:
-
Prepare purified solutions of the E3 ligase, BRD4, and the PROTAC in the same matched buffer to minimize heats of dilution.[6]
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Titrate the PROTAC solution into the E3 ligase solution in the ITC cell to determine the binary KD1.[6]
-
PROTAC into BRD4: Titrate the PROTAC solution into the BRD4 solution to determine the binary KD2.
-
-
Ternary Titration:
-
Titrate the PROTAC solution into a solution containing a pre-formed complex of the E3 ligase and BRD4. Alternatively, titrate the BRD4 solution into a pre-formed complex of the E3 ligase and the PROTAC.[4]
-
-
Data Analysis:
-
Analyze the titration data using a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) from the measured binding affinities.
-
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor) that can be used to measure the proximity of two molecules, such as the components of a ternary complex.[14]
Methodology:
-
Labeling:
-
Label the E3 ligase and BRD4 with a suitable FRET pair of fluorophores (e.g., a donor on the E3 ligase and an acceptor on BRD4).
-
-
Assay Setup:
-
In a multi-well plate, combine the labeled E3 ligase and BRD4 with a serial dilution of the PROTAC.
-
-
Signal Detection:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
An increase in the acceptor emission (and a corresponding decrease in the donor emission) upon addition of the PROTAC indicates the formation of the ternary complex.
-
The concentration of PROTAC that gives half-maximal FRET signal can be used to determine the potency of ternary complex formation.[15]
-
Fluorescence Polarization (FP)
FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This technique is well-suited for measuring the binding of a small fluorescently labeled ligand (or PROTAC) to its protein targets.[16]
Methodology:
-
Fluorescent Probe:
-
Use a fluorescently labeled ligand that binds to either BRD4 or the E3 ligase.
-
-
Competitive Binding Assay:
-
Binary Affinity: Determine the KD of the PROTAC for the target protein (e.g., BRD4) by its ability to displace the fluorescent probe.
-
Ternary Affinity: Repeat the displacement experiment in the presence of a saturating concentration of the E3 ligase.[16]
-
-
Data Analysis:
-
The shift in the IC50 value (the concentration of PROTAC required to displace 50% of the fluorescent probe) in the absence and presence of the second protein is used to calculate the cooperativity factor.[7]
-
Conclusion
The assessment of ternary complex cooperativity is a cornerstone of modern PROTAC development. The choice of experimental technique will depend on factors such as the availability of purified proteins, the requirement for kinetic versus thermodynamic data, and throughput needs. A multi-faceted approach, employing a combination of these biophysical assays, will provide the most comprehensive understanding of the molecular interactions driving targeted protein degradation and will ultimately guide the design of more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ternary complex formation - Profacgen [profacgen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC BRD4 Degrader-23
For researchers, scientists, and drug development professionals, the proper disposal of potent, biologically active compounds like PROTAC BRD4 Degrader-23 is a critical component of laboratory safety and environmental responsibility. Due to its nature as a targeted protein degrader, all materials contaminated with this compound must be managed as hazardous chemical waste.
Disclaimer: A specific Safety Data Sheet (SDS) for "this compound" is not publicly available. The following guidance is synthesized from safety data for similar PROTAC BRD4 degraders and general best practices for handling potent research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Core Principles for Safe Disposal
The foundation of safe disposal for this compound rests on three key principles:
-
Waste Minimization: To reduce the volume of hazardous waste, only prepare the necessary amount of the compound for your experimental needs.
-
Segregation: All waste streams contaminated with this compound must be kept separate from other laboratory waste.[1]
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.[1]
Quantitative Data on Similar PROTAC BRD4 Degraders
The following table summarizes key data for representative PROTAC BRD4 degraders, highlighting their potent biological activity which necessitates careful handling and disposal.
| Compound Name | Purity | Biological Activity (DC50/EC50/IC50) | CAS Number |
| dBET23 | 95.83% | DC50/5h of ~50 nM for BRD4 BD1 protein[2] | Not specified |
| dBET1 | 98.96% | EC50 of 430 nM[3] | 1799711-21-9[3] |
| PROTAC BRD4 Degrader-15 | Not specified | IC50 of 7.2 nM for BRD4 BD1 and 8.1 nM for BRD4 BD2[4] | 2417370-67-1[4] |
Step-by-Step Disposal Procedures
Adherence to a strict, step-by-step disposal protocol is essential for ensuring safety.
Waste Segregation and Collection
Establish clearly marked hazardous waste containers in the immediate vicinity of where the work is performed. All items that come into contact with this compound are to be considered hazardous waste.[1]
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[1]
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols.
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[1]
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle) with a secure screw-top cap.[1] The container must be labeled with "Hazardous Waste," the chemical name, and an estimated concentration of the active compound.[1] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[1]
Decontamination Protocol
Proper decontamination is crucial to prevent unintended exposure and cross-contamination.[1]
-
Initial Rinse: Rinse all non-disposable glassware and equipment that came into contact with the compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to solubilize the compound. This initial rinseate must be collected as hazardous liquid waste.
-
Secondary Wash: Following the initial rinse, wash the equipment with an appropriate laboratory detergent and water.
-
Surface Decontamination: Decontaminate work surfaces by scrubbing with a solvent such as alcohol.[5] All wipes used in this process are to be disposed of as solid hazardous waste.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Personnel Protection: Ensure full personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[5] If there is a risk of dust or aerosol formation, a respirator may be necessary.[5]
-
Containment: Prevent further leakage or spreading of the spill.[5][6]
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.[6]
-
Liquid Spills: Absorb the spill with a non-combustible absorbent material such as vermiculite, sand, or earth.[6]
-
Cleanup: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[6]
-
Final Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[6]
Final Disposal Logistics
-
Storage: Store all sealed and labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[1]
-
Incineration: The primary and required method of disposal for this type of potent compound is incineration by an approved waste management facility.[1] Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.[1]
Visualized Workflows
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for waste disposal and the overall experimental workflow involving a PROTAC.
Caption: Decision tree for proper segregation and disposal of waste.
References
Essential Safety and Operational Protocols for Handling PROTAC BRD4 Degrader-23
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel, potent compounds like PROTAC BRD4 Degrader-23 are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure when handling potent compounds. The appropriate level of PPE is dictated by the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1]
Operational Plan for Handling
A systematic approach is essential for safely handling potent compounds from preparation to disposal.[2]
1. Preparation:
-
Designated Area: All handling of the potent compound must occur in a designated and restricted area, such as a chemical fume hood or other ventilated enclosure.[2][3]
-
Ventilation: Ensure proper ventilation to minimize inhalation exposure.[1]
-
Equipment: Assemble all necessary equipment and PPE before commencing work.[1]
-
Minimize Quantity: Handle the minimum quantity of the compound necessary for the experiment.[1]
-
Review Safety Data Sheet (SDS): If an SDS is available for the specific compound, review it thoroughly. For this compound, in the absence of a specific SDS, it is prudent to handle it as a potent compound with unknown toxicity.
2. Handling:
-
PPE: Wear the appropriate PPE at all times.[1]
-
Avoid Contact: Prevent skin and eye contact.[1]
-
Aerosol Prevention: Handle the compound in a manner that prevents the generation of aerosols.[1]
-
Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid generating dust.[1]
-
Decontamination: Decontaminate all equipment after use.[1]
3. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.[2][3]
-
Wear full personal protective equipment, including respiratory protection.[3]
-
Use a pre-prepared spill kit appropriate for chemical hazards.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[4]
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.[4]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[2][4]
-
Decontaminate the spill area with a suitable solvent.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[3] This material should be treated as hazardous chemical waste.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste.[4] |
| Liquid Waste | Collect solutions in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.[4] |
| Contaminated Materials | Pipette tips, tubes, gloves, and other materials that have come into contact with the compound should be considered contaminated and disposed of as chemical waste.[4] |
| Empty Containers | Before disposing of empty containers, ensure they are decontaminated. Obliterate or remove all labels from the empty container before disposal.[1] |
Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not dispose of this chemical down the drain or in general trash.[3][5] High-temperature incineration is often the recommended disposal method for many pharmaceuticals.[1]
Experimental Protocols
Weighing a Solid Compound:
-
Perform this task within a chemical fume hood or other ventilated enclosure.[1]
-
Use a disposable weigh boat to contain the solid.
-
Carefully transfer the desired amount of the compound, minimizing the creation of dust.
-
Clean the weighing area and any utensils used with a wet wipe after weighing.
-
Dispose of the weigh boat and cleaning materials as hazardous waste.
Solution Preparation:
-
Conduct all manipulations within a designated handling area, such as a fume hood.[1]
-
Slowly add the solvent to the solid compound to avoid splashing.
-
Ensure the container is appropriately capped or covered during dissolution.
-
Clearly label the container with the compound name, concentration, solvent, and date.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
